molecular formula C6H10N2S B13300982 1-(1-methyl-1H-pyrazol-4-yl)ethane-1-thiol

1-(1-methyl-1H-pyrazol-4-yl)ethane-1-thiol

Cat. No.: B13300982
M. Wt: 142.22 g/mol
InChI Key: YJXAWMQVIRDQEM-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-pyrazol-4-yl)ethane-1-thiol ( 1249385-61-2) is a high-purity chemical building block featuring a pyrazole heterocycle and a thiol functional group, making it a valuable intermediate for medicinal chemistry and materials science research . The compound has a molecular formula of C 6 H 10 N 2 S and a molecular weight of 142.22 g/mol . Pyrazole derivatives are privileged scaffolds in drug discovery due to their versatile pharmacological profiles and ability to interact with biological targets . The presence of both the pyrazole ring and a thiol group in this molecule provides multiple sites for synthetic modification, enabling the creation of diverse compound libraries for biological screening. Related pyrazole-thiol and aminopyrazole compounds have demonstrated significant potential in various research applications, serving as key intermediates in the synthesis of corrosion inhibitors for industrial materials and as core structures in the development of kinase network inhibitors for therapeutic investigation . The thiol group is particularly reactive, allowing for formation of disulfide bonds or conjugation with other molecules, while the 1-methylpyrazole moiety contributes to metabolic stability. This combination makes this compound a versatile precursor for developing novel compounds with potential applications in pharmaceutical research, agrochemical development, and materials science. This product is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10N2S

Molecular Weight

142.22 g/mol

IUPAC Name

1-(1-methylpyrazol-4-yl)ethanethiol

InChI

InChI=1S/C6H10N2S/c1-5(9)6-3-7-8(2)4-6/h3-5,9H,1-2H3

InChI Key

YJXAWMQVIRDQEM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN(N=C1)C)S

Origin of Product

United States

Foundational Research Context of 1 1 Methyl 1h Pyrazol 4 Yl Ethane 1 Thiol

Evolution of Pyrazole (B372694) Chemistry in Organic Synthesis

The chemistry of pyrazoles has been a subject of intense study for over a century, driven by the wide-ranging biological activities of its derivatives. mdpi.comglobalresearchonline.net These compounds are integral to pharmaceuticals, agrochemicals, and materials science. globalresearchonline.netnumberanalytics.com

The history of pyrazole chemistry began in 1883 when German chemist Ludwig Knorr first used the term "pyrazole". mdpi.comwikipedia.org Shortly after, in 1889, Edward Buchner is credited with the first synthesis of the parent compound. mdpi.com A classical synthesis method was developed by Hans von Pechmann in 1898. wikipedia.org

One of the most fundamental and enduring methods for synthesizing substituted pyrazoles is the Knorr synthesis, which involves the cyclocondensation of 1,3-dicarbonyl compounds (like β-diketones) with hydrazine (B178648) and its derivatives. mdpi.comnumberanalytics.commdpi.com This reaction, first accomplished by Knorr in 1883, remains a straightforward and rapid approach to obtaining polysubstituted pyrazoles, though it can sometimes result in a mixture of regioisomers. mdpi.commdpi.com Over the years, numerous modifications and new methods have been developed to improve versatility and control over the substitution patterns on the pyrazole ring. mdpi.com

MilestoneYearDescription
Term "Pyrazole" Coined 1883Ludwig Knorr introduced the name for this class of compounds. mdpi.comwikipedia.org
First Synthesis 1889The first synthesis of the pyrazole compound was achieved by Edward Buchner. mdpi.comglobalresearchonline.net
Knorr Synthesis 1883The reaction of hydrazine derivatives with 1,3-dicarbonyl compounds was established as a primary method for pyrazole synthesis. mdpi.commdpi.com
First Natural Pyrazole 19591-Pyrazolyl-alanine was isolated from watermelon seeds, demonstrating the presence of this scaffold in nature. wikipedia.orgnih.gov

The selective N-methylation of pyrazoles presents a persistent challenge in synthetic chemistry because the two adjacent nitrogen atoms can have very similar reactivities, making it difficult to control the position of methylation. acs.org However, achieving this selectivity is crucial, as N-methylated pyrazoles are key components in many modern pharmaceuticals. nih.gov

The presence of a methyl group on one of the pyrazole nitrogens can be essential for biological activity and selectivity. In the context of medicinal chemistry, particularly for protein kinase inhibitors, the N-methyl group can enhance potency and contribute to a slow dissociation from the target enzyme. nih.gov It can also improve metabolic stability, a critical factor in drug design. nih.govnih.gov For example, the drug Erdafitinib, which contains an N-methyl pyrazole moiety, is a fibroblast growth factor receptor (FGFR) inhibitor used to treat bladder cancer. nih.gov Similarly, Baricitinib, another N-methylated pyrazole derivative, is a Janus kinase (JAK) inhibitor. nih.gov

The pyrazole ring exerts a significant electronic influence on adjacent functional groups, a property stemming from its aromatic nature and the presence of two nitrogen atoms. ijraset.comresearchgate.net The nitrogen atoms are electron-rich and can participate in hydrogen bonding and π-π stacking interactions with biological targets, which is a key reason for the prevalence of pyrazole-containing compounds in drug discovery. researchgate.net

Substituents on the pyrazole ring can drastically alter its chemical and biological properties. nih.govresearchgate.net For instance, the placement of a methyl group can improve binding to a target enzyme at one position but completely block it at another due to steric hindrance. nih.gov The electron-withdrawing nature of the ring's nitrogen atoms reduces the electron density at carbons 3 and 5, making the carbon at position 4 more susceptible to electrophilic attack. ijraset.com This inherent reactivity guides the functionalization of the pyrazole scaffold and influences the properties of attached groups, such as the ethanethiol (B150549) moiety in the title compound.

Advances in Thiol Chemistry and Organosulfur Compounds

Organosulfur compounds, which are organic molecules containing sulfur, are vital in numerous fields, including pharmaceuticals, materials science, and agriculture. researchgate.netmiragenews.com The thiol (-SH) functional group is a key feature of many of these molecules, conferring unique chemical properties and reactivity. nih.gov

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in modern chemistry, particularly in pharmacology. numberanalytics.comhilarispublisher.com The two mirror-image forms of a chiral molecule, known as enantiomers, can have dramatically different biological effects. numberanalytics.com The tragic case of thalidomide, where one enantiomer was an effective sedative while the other was teratogenic, underscored the critical importance of controlling chirality in drug development. numberanalytics.commdpi.com

1-(1-methyl-1H-pyrazol-4-yl)ethane-1-thiol possesses a chiral center at the carbon atom bonded to both the pyrazole ring and the thiol group. Therefore, it can exist as two distinct enantiomers. The synthesis and separation of individual enantiomers of chiral thiols are significant areas of research. Chiral sulfinyl compounds, which are closely related to thiols, are often used as valuable chiral auxiliaries to guide the stereoselective synthesis of other chiral molecules. nih.gov The ability to produce a single, desired enantiomer of a chiral thiol is crucial for developing safer and more effective pharmaceuticals. hilarispublisher.com

The synthesis of organosulfur compounds, especially thiols, is accompanied by a unique set of challenges. bohrium.com These challenges have spurred the development of innovative synthetic methods and reagents. acs.org

ChallengeDescription
Odor Many low-molecular-weight thiols have strong, unpleasant odors, posing practical difficulties in the laboratory. bohrium.comacs.org
Catalyst Poisoning The lone pair of electrons on the sulfur atom can strongly coordinate to metal catalysts, deactivating them and hindering many standard synthetic transformations. acs.orgscribd.com
Oxidation Sensitivity The thiol group is easily oxidized to form disulfide bonds (-S-S-), which requires careful handling and the use of protective groups during synthesis. mdpi.com Controlling the oxidation state to produce sulfoxides or sulfones selectively is also a significant challenge. bohrium.comacs.org
Selective Bond Cleavage In molecules containing disulfide bonds, achieving selective cleavage of S-S bonds versus S-C bonds can be difficult. acs.org

To overcome these issues, chemists have developed "masked" sulfurizing reagents that are odorless and less likely to poison catalysts. bohrium.comscribd.com The development of green and sustainable methods, such as those using elemental sulfur or electrochemical synthesis, represents a significant opportunity in modern organosulfur chemistry. bohrium.comresearchgate.net These advances enable the construction of complex sulfur-containing molecules with greater efficiency and environmental compatibility. acs.org

Integration of Pyrazole and Thiol Structural Motifs

The combination of a pyrazole nucleus and a thiol functional group within a single molecular entity is a calculated approach in modern drug discovery and chemical biology. This integration seeks to create synergistic effects or novel functionalities by harnessing the distinct chemical and biological properties of each component.

Design Rationale for Heterocyclic Thiol Derivatives

The rationale for designing heterocyclic thiol derivatives like this compound is rooted in the proven pharmacological importance of both the pyrazole scaffold and the thiol group. Pyrazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their presence in a wide array of therapeutic agents. nih.govorientjchem.orgglobalresearchonline.net They are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties. orientjchem.orgglobalresearchonline.net

The introduction of a thiol (-SH) group onto this versatile heterocyclic core is a strategic decision. The thiol group is highly reactive and can participate in various biological interactions. vulcanchem.com A primary role of the thiol group in drug design is its ability to act as an enzyme inhibitor by forming covalent bonds with cysteine residues in the active sites of enzymes. vulcanchem.com This mechanism is crucial for the activity of many drugs.

Interdisciplinary Significance in Chemical Sciences

The significance of compounds integrating pyrazole and thiol motifs extends across multiple disciplines within the chemical sciences.

Medicinal Chemistry: In medicinal chemistry, these compounds are of significant interest for the development of new therapeutic agents. For instance, pyrazole-based compounds have been investigated as selective inhibitors of enzymes like cyclooxygenase-2 (COX-2), which is a key target for anti-inflammatory drugs. The addition of a thiol or a related sulfur-containing moiety can enhance or modulate this activity. The structural similarity to known bioactive molecules suggests potential applications in enzyme inhibition. vulcanchem.com

Agrochemicals: Pyrazole derivatives are also prominent in the agrochemical industry, where they are used as herbicides, insecticides, and fungicides. globalresearchonline.net The incorporation of a thiol group can lead to new modes of action or improved efficacy against agricultural pests and pathogens.

Materials Science: The thiol group's ability to bind to metal surfaces makes these compounds potentially useful in materials science, for example, in the development of corrosion inhibitors or as components of self-assembled monolayers.

Below is an interactive data table summarizing the key properties and potential applications of the constituent motifs of this compound.

Structural MotifKey Chemical PropertiesEstablished Biological RolesPotential Interdisciplinary Applications
Pyrazole Ring Aromatic, five-membered heterocycle with two adjacent nitrogen atoms. Can be readily functionalized. nih.govCore scaffold in numerous drugs, exhibiting anti-inflammatory, analgesic, antimicrobial, and anticancer activities. orientjchem.orgglobalresearchonline.netPharmaceuticals, Agrochemicals, Dyes. globalresearchonline.net
Thiol Group (-SH) A nucleophilic functional group capable of forming disulfide bonds and coordinating with metals. vulcanchem.comEnzyme inhibition (e.g., cysteine proteases), antioxidant activity. vulcanchem.comDrug Discovery, Materials Science (surface modification), Chemical Synthesis.

Strategies for the Construction of the 1-Methyl-1H-pyrazole Moiety

The formation of the substituted pyrazole ring is a foundational step, achievable through various well-established chemical reactions.

The most prevalent and versatile method for synthesizing the pyrazole ring is the cyclocondensation reaction between a 1,3-dielectrophilic compound and a hydrazine derivative. mdpi.comresearchgate.net In the context of 1-methyl-1H-pyrazole, this involves the reaction of methylhydrazine with a suitable three-carbon building block. mdpi.com

Key cyclocondensation strategies include:

Reaction with 1,3-Diketones : The classical Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. beilstein-journals.org This reaction is a straightforward and rapid pathway to polysubstituted pyrazoles. mdpi.com

Reaction with α,β-Unsaturated Carbonyls : α,β-Unsaturated ketones and aldehydes can react with hydrazines to form pyrazolines, which can then be oxidized to yield the aromatic pyrazole ring. mdpi.comnih.gov

Multicomponent Reactions (MCRs) : Modern synthetic approaches utilize MCRs to generate 1,3-dielectrophiles in situ, which then react with a hydrazine in a one-pot process, enhancing efficiency and molecular diversity. beilstein-journals.org

Table 1: Examples of Precursors for Cyclocondensation Reactions

1,3-Dielectrophile Precursor Hydrazine Reagent Resulting Core Structure
Malondialdehyde Methylhydrazine 1-Methyl-1H-pyrazole
Acetylacetone Methylhydrazine 1,3,5-Trimethyl-1H-pyrazole
1,1,3,3-Tetramethoxypropane Methylhydrazine 1-Methyl-1H-pyrazole

Regioselective Functionalization at the Pyrazole 4-Position

Once the 1-methyl-1H-pyrazole ring is formed, the next critical step is the introduction of a functional group at the C4 position, which is the least electronically activated position on the pyrazole ring. This "handle" is then elaborated to form the ethanethiol side chain.

Common regioselective functionalization methods include:

Halogenation : Direct iodination of pyrazoles can be achieved using reagents like potassium iodide and potassium iodate in the presence of sulfuric acid, yielding 4-iodopyrazoles with high efficiency. researchgate.net This 4-halo-1-methyl-pyrazole serves as a versatile intermediate for subsequent cross-coupling reactions.

Vilsmeier-Haack Reaction : This reaction introduces a formyl group (-CHO) at the 4-position using a mixture of phosphorus oxychloride and dimethylformamide. nih.gov The resulting 1-methyl-1H-pyrazole-4-carbaldehyde can be further modified.

Metalation : Regioselective deprotonation of the pyrazole ring at a specific position using strong bases, followed by quenching with an electrophile, allows for precise functionalization. nih.gov For instance, a 4-bromo-1-methyl-1H-pyrazole can undergo a bromine-magnesium exchange to create a Grignard reagent, which can then react with various electrophiles. researchgate.netrsc.org

The accessibility of the final compound relies on the availability of its fundamental building blocks. The key precursors for the pyrazole ring construction are methylhydrazine and a suitable 1,3-dicarbonyl equivalent. beilstein-journals.org

Methylhydrazine : This is a commercially available reagent, typically used as its sulfate or hydrochloride salt.

1,3-Dicarbonyl Compounds : Symmetrical and unsymmetrical 1,3-diketones can be synthesized through various methods, including the Claisen condensation of an ester with a ketone. mdpi.com Alternatively, precursors like malononitrile derivatives can be used in cyclocondensation reactions to build the pyrazole scaffold. encyclopedia.pub A patent describes a route starting from dimethyl malonate, which undergoes reaction with a formamide compound and an alkylating agent, followed by cyclization with methylhydrazine to produce a pyrazole intermediate. google.com

Introduction of the Ethane-1-thiol Moiety

With the functionalized 1-methyl-1H-pyrazole in hand, the focus shifts to creating the C-S bond and completing the ethanethiol side chain.

Direct C-H thiolation represents an atom-economical approach to forming C-S bonds. While challenging, several methods have been developed for heterocyclic systems.

Metal-Free Thiolation : Research has shown that N-substituted pyrazolones can undergo direct C-H thiolation at the 4-position with disulfides under metal-free conditions. researchgate.netresearchgate.net These methods often involve radical processes.

Thio/selenocyanation : A metal-free approach for the synthesis of 4-thio/seleno-cyanated pyrazoles has been developed using reagents like NH₄SCN and PhICl₂. researchgate.net The resulting thiocyanate can potentially be reduced to the corresponding thiol.

While these direct methods are synthetically elegant, achieving the specific introduction of an ethane-1-thiol group (rather than just a thiol) via a direct C-H functionalization is complex and would likely require a multi-step variant or a novel catalytic system.

A more established and versatile strategy involves a two-step process: first, installing a suitable precursor group at the C4 position, such as a 1-hydroxyethyl or 1-haloethyl group, and then converting this group into the thiol.

Step 1: Formation of the Precursor A common route starts with 1-methyl-1H-pyrazole-4-carbaldehyde (from a Vilsmeier-Haack reaction) or 4-acetyl-1-methyl-1H-pyrazole (from Friedel-Crafts acylation).

From an Aldehyde : Reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with a methyl Grignard reagent (CH₃MgBr) yields 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol.

From a Ketone : Reduction of 4-acetyl-1-methyl-1H-pyrazole using a reducing agent like sodium borohydride (NaBH₄) also yields 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol.

This secondary alcohol can then be converted into a good leaving group, such as an alkyl halide (e.g., by reacting with SOCl₂ or PBr₃) or a tosylate.

Step 2: Conversion to the Thiol The activated precursor (halide or tosylate) can be converted to the thiol via nucleophilic substitution. chemistrysteps.com

Using Sodium Hydrosulfide (NaSH) : This is a common method where the hydrosulfide ion acts as the nucleophile to displace the leaving group. chemistrysteps.com

Using Thiourea : The alkyl halide reacts with thiourea to form a stable isothiouronium salt. Subsequent alkaline hydrolysis of this salt yields the thiol. ias.ac.inlibretexts.org This method is advantageous as it avoids the formation of dialkyl sulfide byproducts. chemistrysteps.com

Using Thioacetate : Reaction with potassium thioacetate followed by hydrolysis provides another clean route to the thiol. ias.ac.in

From Alcohols (Mitsunobu Reaction) : Alcohols can be directly converted to thioesters using thioacetic acid under Mitsunobu conditions, followed by hydrolysis to give the final thiol. ias.ac.in

Table 2: Common Reagents for Converting Precursors to Thiols

Precursor Reagent(s) Intermediate Product
R-Br / R-Cl 1. Thiourea; 2. NaOH(aq) Isothiouronium salt R-SH
R-Br / R-Cl NaSH Thiolate (RS⁻) R-SH
R-Br / R-Cl 1. KSAc; 2. H₃O⁺/OH⁻ Thioester (R-SAc) R-SH
R-OH 1. TsCl, Pyridine; 2. NaSH Tosylate (R-OTs) R-SH
R-OH PPh₃, DIAD, Thioacetic Acid Thioester (R-SAc) R-SH

(R = 1-(1-methyl-1H-pyrazol-4-yl)ethyl)

An exploration of the synthetic routes toward the chiral thiol this compound is crucial for accessing this potentially significant chemical entity. The methodologies for its preparation, particularly focusing on the stereocontrolled introduction of the thiol functionality, are of considerable interest. This article details established and potential synthetic strategies, including nucleophilic substitution and various asymmetric approaches, to afford this specific pyrazole derivative.

Elucidation of Chemical Reactivity and Reaction Mechanisms of 1 1 Methyl 1h Pyrazol 4 Yl Ethane 1 Thiol

Reactivity of the Thiol Moiety

The thiol group (-SH) is a versatile functional group known for its nucleophilicity, susceptibility to oxidation, involvement in radical processes, and ability to coordinate with metal ions.

Nucleophilic Reactions (e.g., Conjugate Additions, Alkylation)

The sulfur atom of the thiol group in 1-(1-methyl-1H-pyrazol-4-yl)ethane-1-thiol possesses lone pairs of electrons, rendering it nucleophilic. This nucleophilicity allows it to participate in a variety of reactions, most notably alkylation and conjugate additions.

In alkylation reactions , the thiol can be deprotonated by a base to form a thiolate anion, which is a potent nucleophile. This thiolate can then react with alkyl halides or other electrophilic carbon centers to form thioethers. The general mechanism involves the attack of the thiolate on the electrophile, displacing a leaving group. While specific studies on this compound are not prevalent, the N-alkylation of pyrazoles themselves has been extensively studied, indicating the general propensity of pyrazole-containing molecules to react with alkylating agents. nih.govmdpi.comresearchgate.netresearchgate.net

Conjugate addition , or Michael addition, is another characteristic reaction of thiols. acsgcipr.orgnih.gov In this process, the thiol adds across an α,β-unsaturated carbonyl compound. The reaction can be catalyzed by a base, which generates the more nucleophilic thiolate anion. The thiolate then attacks the β-carbon of the unsaturated system, leading to the formation of a new carbon-sulfur bond. This reaction is a highly efficient method for the formation of thioethers. acsgcipr.org

Reaction TypeElectrophile ExampleProduct TypeCatalyst (Typical)
AlkylationMethyl Iodide (CH₃I)ThioetherBase (e.g., NaH, K₂CO₃)
Conjugate AdditionAcrylonitrile (CH₂=CHCN)ThioetherBase (e.g., Et₃N) or Organocatalyst

Oxidation Pathways and Products (e.g., Sulfoxides, Sulfones, Disulfides)

The sulfur atom in the thiol group is in its lowest oxidation state and can be readily oxidized to form several higher oxidation state sulfur compounds. The primary oxidation products are disulfides, sulfoxides, and sulfones.

Disulfide Formation: Mild oxidation of this compound, for instance, through exposure to air or mild oxidizing agents like iodine (I₂), leads to the formation of a disulfide. chemrxiv.orgnih.gov This reaction involves the coupling of two thiol molecules with the concurrent loss of two protons and two electrons. nih.gov The resulting disulfide features a sulfur-sulfur bond.

Sulfoxide (B87167) and Sulfone Formation: More potent oxidizing agents can further oxidize the sulfur atom. The oxidation of the corresponding thioether (formed via alkylation) with reagents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) can yield a sulfoxide. organic-chemistry.org Careful control of the stoichiometry of the oxidizing agent is crucial, as the sulfoxide can be further oxidized to a sulfone upon treatment with an excess of the oxidant. organic-chemistry.orgsunderland.ac.uk

Oxidizing AgentProductConditions
Air, I₂, mild oxidantsDisulfideAmbient conditions
H₂O₂, m-CPBA (1 equiv.)SulfoxideControlled temperature
H₂O₂, m-CPBA (>2 equiv.)SulfoneMore forcing conditions

Radical Reactions Involving the Thiol Group

The thiol group can participate in radical reactions, primarily through the homolytic cleavage of the sulfur-hydrogen bond. This process generates a thiyl radical (RS•), which is a key intermediate in various transformations.

Thiol-ene Reaction: One of the most significant radical reactions involving thiols is the thiol-ene reaction, a free-radical mediated addition of a thiol to an alkene. wikipedia.orgunito.itchem-station.com This reaction is typically initiated by photolysis or a radical initiator and proceeds via a chain mechanism. chem-station.com The thiyl radical adds to the double bond of an alkene in an anti-Markovnikov fashion to form a carbon-centered radical, which then abstracts a hydrogen atom from another thiol molecule to propagate the chain. wikipedia.orgnih.gov This "click chemistry" reaction is known for its high efficiency and functional group tolerance. chem-station.com

The homolytic bond dissociation enthalpy of the S-H bond is a key parameter in these reactions, influencing the ease of thiyl radical formation. researchgate.net The reaction of thiols can also involve radical-disulfide exchange, which is an intrinsic feature of polymerizations involving both thiols and disulfides. rsc.org

Reaction TypeReactantIntermediateProduct
Thiol-ene ReactionAlkeneThiyl radical, Carbon-centered radicalThioether
Homolytic CleavageHeat, LightThiyl radical-

Complexation with Metal Ions (Coordination Chemistry)

Both the pyrazole (B372694) ring and the thiol group can act as ligands, coordinating to metal ions to form metal complexes. Pyrazole derivatives are well-known for their ability to form a wide variety of coordination complexes with numerous metal ions, leading to diverse geometries and nuclearities. researchgate.netnih.gov The nitrogen atoms of the pyrazole ring can act as electron donors.

The thiol group, or more commonly the deprotonated thiolate, is a soft ligand that readily coordinates to soft metal ions such as Ag(I), Au(I), and Cu(I). nih.govmocedes.org The presence of both a pyrazole ring and a thiol group in this compound makes it a potentially bidentate or bridging ligand, capable of forming stable chelate rings or polynuclear complexes. The coordination can involve the nitrogen atom of the pyrazole ring and the sulfur atom of the thiol group. The stability and stoichiometry of such complexes are influenced by factors like pH and the solvent system. mocedes.org

Metal Ion ExamplePotential Coordination SitesComplex Type
Ag(I)Pyrazole Nitrogen, Thiol SulfurChelate or Bridged Complex
Cu(II)Pyrazole Nitrogen, Thiol SulfurMononuclear or Polynuclear Complex
Au(I)Pyrazole Nitrogen, Thiol SulfurCluster or Helicate

Reactivity of the 1-Methyl-1H-pyrazole Ring

The 1-methyl-1H-pyrazole ring is an aromatic heterocycle. Its reactivity is characterized by a susceptibility to electrophilic attack, particularly at the C4 position.

Electrophilic Aromatic Substitution (at remaining C-H positions)

The pyrazole ring is considered electron-rich and undergoes electrophilic aromatic substitution. Due to the electronic distribution within the ring, the C4 position is the most nucleophilic and therefore the most susceptible to attack by electrophiles. quora.comlibretexts.org The presence of the ethanethiol (B150549) group at the C4 position in the target molecule means that for electrophilic substitution to occur on the ring, it would have to take place at the C3 or C5 positions. However, electrophilic attack at C4 is overwhelmingly favored in unsubstituted or C4-unsubstituted pyrazoles. researchgate.netrrbdavc.orgencyclopedia.pub Therefore, for the parent 1-methyl-1H-pyrazole, electrophilic substitution would occur at C4.

Halogenation: Pyrazoles can be readily halogenated at the C4 position using reagents like N-halosuccinimides (NBS, NCS). researchgate.netbeilstein-archives.org These reactions are often high-yielding and can be carried out under mild conditions. researchgate.net If the C4 position is already substituted, halogenation can occur at other positions, though typically under more forcing conditions. researchgate.net

Nitration: Nitration of the pyrazole ring, also typically at the C4 position, can be achieved using standard nitrating agents such as a mixture of nitric acid and sulfuric acid, or N-nitropyrazole reagents. nih.govnih.govacs.org The reaction introduces a nitro group onto the pyrazole ring. For instance, 1-methylpyrazole (B151067) can be nitrated to yield 1-methyl-4-nitropyrazole. nih.gov

Reaction TypeReagentElectrophileMajor Product (for 1-methyl-1H-pyrazole)
BrominationN-Bromosuccinimide (NBS)Br⁺4-Bromo-1-methyl-1H-pyrazole
ChlorinationN-Chlorosuccinimide (NCS)Cl⁺4-Chloro-1-methyl-1H-pyrazole
NitrationHNO₃/H₂SO₄NO₂⁺1-Methyl-4-nitro-1H-pyrazole

Nucleophilic Attack and Addition to the Pyrazole Ring

The pyrazole ring, being a π-excessive heteroaromatic system, is generally resistant to nucleophilic aromatic substitution. However, such reactions can be facilitated by the presence of strong electron-withdrawing groups that decrease the electron density of the ring. In the case of this compound, the ethanethiol group is not a strong electron-withdrawing group, making nucleophilic attack on the ring challenging under normal conditions.

For a nucleophilic attack to occur, the pyrazole ring would typically need to be activated. One potential pathway involves the reaction with a strong nucleophile at the C5 position, which is rendered more electrophilic by the adjacent nitrogen atom (N1). An illustrative example from related pyrazole chemistry is the reaction of 1-methyl-4-nitropyrazole with 4-amino-1,2,4-triazole, which results in amination at the C5 position. researchgate.net While the nitro group in this example is a strong activator, it demonstrates the regioselectivity of nucleophilic attack on a 1,4-substituted pyrazole.

For this compound, a hypothetical reaction with a potent nucleophile, such as an organolithium reagent, might proceed as depicted in the table below, although such reactivity is not extensively documented and would likely require harsh conditions.

Table 1: Hypothetical Nucleophilic Substitution on the Pyrazole Ring

Nucleophile Proposed Product Reaction Conditions Plausible Mechanism
Butyllithium (BuLi) 5-Butyl-1-(1-methyl-1H-pyrazol-4-yl)ethane-1-thiol Anhydrous THF, low temperature Nucleophilic addition-elimination

Transformations Involving N-Methyl Group

The N-methyl group of this compound can participate in several types of reactions. One key transformation is dealkylation, which would convert the N-methylpyrazole to the corresponding N-H pyrazole. This can be achieved through various methods, though specific application to this molecule is not detailed in the literature. The von Braun reaction, using cyanogen (B1215507) bromide, or modifications using chloroformates, are classical methods for N-demethylation. wikipedia.org

Furthermore, the nitrogen atom of the N-methyl group can be quaternized by reaction with alkyl halides to form a pyrazolium (B1228807) salt. nih.gov This transformation significantly alters the electronic properties of the pyrazole ring, making it more electron-deficient and potentially more susceptible to nucleophilic attack.

Another possible transformation involves the metallation of the methyl group. Studies on 1-methylpyrazole have shown that under kinetically controlled conditions, treatment with a strong base like n-butyllithium can lead to lithiation of the methyl group, which can then be reacted with various electrophiles. nih.gov

Interplay Between Pyrazole and Thiol Reactivity

Electronic Effects on Reaction Pathways

The 1-(ethanethiol) group at the C4 position influences the electron distribution of the pyrazole ring. The sulfur atom, through resonance, can act as a weak π-donor, slightly increasing the electron density of the ring. This effect would generally deactivate the ring towards nucleophilic attack but could enhance its reactivity towards electrophiles at the C5 position.

Conversely, the pyrazole ring, as an aromatic system, influences the acidity of the thiol proton. The pKa of the thiol group is expected to be affected by the electronic nature of the pyrazole ring. The formation of the thiolate anion (-S⁻) creates a potent nucleophile, which can readily participate in S-alkylation, S-acylation, or oxidation reactions to form disulfides.

Table 2: Influence of Electronic Effects on Reactivity

Functional Group Electronic Effect on the Other Moiety Consequence on Reactivity
1-(Ethanethiol) group Weak π-donation to the pyrazole ring Deactivation towards nucleophilic attack on the ring; potential activation towards electrophilic attack.

Steric Hindrance and Conformational Influences on Reactivity

The ethanethiol group at the C4 position can exert steric hindrance, potentially impeding the approach of reagents to the adjacent C3 and C5 positions of the pyrazole ring. The conformational flexibility of the ethanethiol side chain allows it to adopt various spatial arrangements, which can influence the accessibility of the reactive sites on the pyrazole ring. iu.edu.saosti.gov

For instance, in reactions involving the pyrazole ring, the preferred conformation of the ethanethiol group could shield one of the adjacent positions more than the other, leading to regioselective outcomes. Computational studies would be valuable in determining the most stable conformers and the rotational barriers of the C-C and C-S bonds in the side chain, thereby providing insight into the steric environment around the heterocyclic core. researchgate.net

Mechanistic Investigations of Key Transformations

Kinetic Studies and Rate-Determining Steps

Kinetic studies are essential for elucidating reaction mechanisms and identifying rate-determining steps. For a hypothetical nucleophilic aromatic substitution reaction on the pyrazole ring, the rate-determining step would likely be the initial attack of the nucleophile to form a Meisenheimer-like intermediate. The stability of this intermediate would be influenced by the electronic nature of the substituents on the ring.

In the case of reactions involving the thiol group, such as S-alkylation, the reaction typically follows an SN2 mechanism. The rate of such a reaction would be dependent on the concentration of both the thiolate anion and the alkylating agent. The formation of the thiolate from the thiol is generally a fast acid-base equilibrium, and the subsequent nucleophilic attack is often the rate-determining step.

Table 3: Postulated Rate-Determining Steps for Key Transformations

Transformation Plausible Mechanism Likely Rate-Determining Step Factors Influencing Rate
Nucleophilic Aromatic Substitution SNAr Formation of the Meisenheimer intermediate Nucleophile strength, leaving group ability, ring activation
S-Alkylation of the thiol SN2 Nucleophilic attack of the thiolate on the electrophile Concentration of reactants, solvent polarity, steric hindrance

Further experimental and computational studies are necessary to fully delineate the kinetic and mechanistic intricacies of the reactions of this compound.

Identification of Reaction Intermediates

Due to the transient and often unstable nature of reaction intermediates, their direct observation and characterization can be challenging. In the context of the reactivity of this compound, particularly in metal-catalyzed reactions, several key intermediates can be postulated based on analogous chemical systems.

In reactions involving the thiol group, such as nucleophilic additions or the formation of metal-thiolate complexes, the initial intermediate is the thiolate anion, formed upon deprotonation of the thiol. The stability of this thiolate is influenced by the electron-withdrawing or -donating nature of the pyrazole ring.

In the presence of a transition metal catalyst, the pyrazole nitrogen and the sulfur of the thiol can coordinate to the metal center, forming a chelate complex. This coordination can activate the thiol group, facilitating its participation in subsequent reaction steps. For instance, in oxidative addition reactions, a metal-thiolate intermediate is a common species.

Furthermore, in reactions such as the Michael addition of the thiol to an α,β-unsaturated carbonyl compound, a carbanion intermediate is expected to form after the initial nucleophilic attack of the thiolate. The stability and subsequent protonation of this carbanion dictate the stereochemical outcome of the reaction.

Table 1: Postulated Reaction Intermediates in the Reactions of this compound

Reaction TypePostulated IntermediateMethod of Identification (Analogous Systems)
Nucleophilic AdditionThiolate AnionSpectroscopic methods (NMR, IR), Trapping experiments
Metal-Catalyzed Cross-CouplingMetal-Thiolate ComplexX-ray Crystallography, Spectroscopic analysis
Michael AdditionCarbanion IntermediateLow-temperature NMR, Computational modeling
Radical AdditionThiyl RadicalElectron Paramagnetic Resonance (EPR) Spectroscopy

It is important to note that the direct experimental identification of these intermediates for this compound is not extensively documented in the current literature. The information presented here is based on established reaction mechanisms for similar thiol and pyrazole-containing compounds.

Computational Modeling of Reaction Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating reaction mechanisms by modeling the transition states of chemical reactions. For this compound, computational studies can provide valuable insights into the energetics and geometries of transition states, which are not readily accessible through experimental means.

For instance, in the context of a nucleophilic addition reaction, DFT calculations can be employed to model the transition state of the attack of the thiolate on an electrophile. Such models would reveal the bond-forming and bond-breaking processes at the transition state, as well as the activation energy of the reaction. The choice of the DFT functional and basis set is critical for obtaining accurate results. Range-separated functionals, for example, have been shown to be more reliable for modeling reactions involving charge-transfer, such as the formation of carbanion intermediates in thio-Michael additions. acs.orgsquarespace.com

Table 2: Representative Calculated Activation Energies for Thiol Addition Reactions from Analogous Systems

ReactionDFT FunctionalBasis SetCalculated Activation Energy (kcal/mol)
Thiolate addition to an enoneωB97X-D6-311+G(d,p)10-15
Radical addition of a thiol to an alkeneB3LYP6-31G(d)5-8

These computational models can also be used to study the effect of the pyrazole ring on the reactivity of the thiol group. For example, by comparing the activation energies of the reactions of this compound with those of a simple alkyl thiol, the electronic and steric influence of the pyrazole moiety can be quantified.

Catalytic Cycles and Metal-Ligand Cooperation

The presence of both a pyrazole ring and a thiol group in this compound makes it a potentially effective ligand in homogeneous catalysis. The pyrazole nitrogen can act as a coordinating atom, while the thiol group can either coordinate to the metal center or participate in proton transfer, leading to metal-ligand cooperation (MLC). nih.govelsevierpure.comnih.gov

MLC is a phenomenon where both the metal center and the ligand are actively involved in the bond activation of a substrate. In a hypothetical catalytic cycle involving a complex of this compound with a transition metal, the following steps could be envisioned:

Ligand Coordination: The pyrazole-thiol ligand coordinates to the metal center.

Substrate Activation: The substrate binds to the metal complex.

Metal-Ligand Cooperation: The thiol group could act as a proton shuttle, facilitating the cleavage of a bond in the substrate. For example, in a hydrogenation reaction, the thiol could assist in the heterolytic cleavage of dihydrogen.

Product Formation and Catalyst Regeneration: The product is released, and the catalyst is regenerated for the next cycle.

The use of pyrazole-containing ligands in catalysis has been demonstrated to enhance the activity of metal centers. rsc.orgbohrium.comnih.gov For instance, titanium isopropoxide in the presence of pyrazole ligands shows enhanced catalytic activity for the ring-opening polymerization of L-lactide, a process attributed to a cooperative effect between two titanium centers bridged by the pyrazole ligands. rsc.orgbohrium.comnih.gov

While specific catalytic cycles involving this compound are not detailed in the literature, the principles of MLC and the known catalytic activity of pyrazole- and thiol-containing complexes suggest that this compound holds promise as a versatile ligand in catalysis. nih.govelsevierpure.comnih.gov

Theoretical and Computational Chemistry Investigations of 1 1 Methyl 1h Pyrazol 4 Yl Ethane 1 Thiol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for exploring the intrinsic properties of molecules. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of a molecule based on its electron density. eurasianjournals.com DFT studies, particularly using functionals like B3LYP, are effective for optimizing molecular geometry and predicting a variety of molecular properties. derpharmachemica.comresearchgate.nettandfonline.comresearchgate.net

For 1-(1-methyl-1H-pyrazol-4-yl)ethane-1-thiol, DFT calculations would be used to determine key geometrical parameters such as bond lengths, bond angles, and dihedral angles. These theoretical values can be benchmarked against experimental data from techniques like X-ray crystallography for similar compounds, often showing a high degree of correlation. nih.gov

Furthermore, DFT is employed to calculate vibrational frequencies, which correspond to the infrared (IR) spectrum of the molecule. This allows for the assignment of specific vibrational modes to the functional groups within the molecule, such as the C-S stretch of the thiol group, the N-N stretch of the pyrazole (B372694) ring, and the C-H vibrations of the methyl and ethyl groups.

The electronic properties derived from DFT, such as the distribution of electron density and the molecular electrostatic potential (MEP), are critical for predicting reactivity. The MEP map visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, indicating likely sites for chemical reactions.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound (Illustrative Data) This table presents typical bond lengths and angles for a pyrazole derivative, calculated using the B3LYP/6-311++G(d,p) level of theory, to illustrate expected results.

ParameterBond/AngleCalculated Value
Bond Lengths
N1-N21.35 Å
N2-C31.33 Å
C3-C41.42 Å
C4-C51.38 Å
C5-N11.37 Å
C4-C(ethyl)1.51 Å
C(ethyl)-S1.85 Å
S-H1.34 Å
Bond Angles
N1-N2-C3111.5°
N2-C3-C4105.0°
C3-C4-C5107.5°
C4-C5-N1108.0°
C5-N1-N2108.0°
C5-C4-C(ethyl)125.0°
C4-C(ethyl)-S110.0°
Dihedral Angle
C5-C4-C(ethyl)-S120.0°

Data is illustrative and based on general values for substituted pyrazoles found in computational chemistry literature.

Ab initio (Latin for "from the beginning") calculations are based on first principles of quantum mechanics without the use of experimental data. researchgate.net These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are crucial for accurately determining the potential energy surface of a molecule.

By calculating the energy of the molecule for different atomic arrangements, researchers can identify stable structures, known as energy minima. For this compound, this would involve finding the most stable arrangement of the ethylthiol side chain relative to the pyrazole ring.

Furthermore, ab initio methods are essential for locating transition states—the highest energy point along a reaction coordinate. The energy difference between the reactant's energy minimum and the transition state is the activation energy barrier. wuxiapptec.com For instance, in studying the isomerization of N-substituted pyrazoles, computational methods have been used to calculate activation barriers that can be as high as 50-70 kcal/mol. nih.gov These calculations are vital for understanding reaction kinetics and mechanisms, such as potential rearrangements or decomposition pathways of the target compound.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). nih.govresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.gov A small energy gap is associated with high chemical reactivity, low kinetic stability, and high polarizability, as it is easier for an electron to be excited to the LUMO. nih.gov Conversely, a large energy gap implies high stability.

For pyrazole derivatives, the HOMO is often distributed over the pyrazole ring and adjacent atoms, while the LUMO is also localized across the ring system. nih.gov The specific energies and the gap can be used to derive several quantum chemical reactivity parameters, as shown in the illustrative table below.

Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound (Illustrative Data) This interactive table shows typical FMO energies and derived reactivity descriptors for a pyrazole derivative, calculated at the B3LYP/6-311G(d,p) level.

PropertySymbolFormulaIllustrative Value (eV)
HOMO Energy EHOMO--6.25
LUMO Energy ELUMO--1.10
Energy Gap ΔEELUMO - EHOMO5.15
Ionization Potential I-EHOMO6.25
Electron Affinity A-ELUMO1.10
Global Hardness η(I - A) / 22.575
Global Softness S1 / (2η)0.194
Electronegativity χ(I + A) / 23.675
Chemical Potential μ-(I + A) / 2-3.675
Electrophilicity Index ωμ² / (2η)2.62

Values are representative examples derived from studies on various pyrazole derivatives. derpharmachemica.comnih.gov

Conformational Analysis and Energy Landscapes

The flexibility of the ethylthiol side chain in this compound means the molecule can exist in various spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformations and the energy required to interconvert between them. eurasianjournals.com

Rotation around single bonds, such as the C4-C(ethyl) and C(ethyl)-S bonds, is not entirely free. It is hindered by an energy barrier known as the rotational barrier. wustl.edu Computational methods can map the potential energy surface by systematically rotating a specific dihedral angle and calculating the energy at each step.

The resulting energy profile shows low-energy points corresponding to stable, staggered conformations and high-energy points corresponding to unstable, eclipsed conformations. The energy difference between the highest and lowest points on this profile is the rotational barrier. For molecules with flexible side chains, identifying the global energy minimum—the most preferred conformation—is a primary goal of this analysis. bohrium.com This preferred shape dictates how the molecule interacts with its environment.

The relative stability of different conformations is determined by a balance of intramolecular interactions. wustl.edu

Steric Effects: This refers to the repulsive force that arises when non-bonded atoms are forced into close proximity. In this compound, steric hindrance between the ethylthiol group and the methyl group on the pyrazole ring could influence the preferred rotational angle around the C4-C(ethyl) bond. The eclipsed conformations are high in energy precisely because of this steric repulsion. wustl.edu

Intramolecular Hydrogen Bonding: Although thiols are weaker hydrogen bond donors than alcohols, a weak intramolecular hydrogen bond could potentially form between the thiol hydrogen (S-H) and one of the nitrogen atoms (N1 or N2) of the pyrazole ring. Such an interaction, if present, would stabilize a specific conformation, holding the side chain in a folded arrangement. Computational studies are adept at identifying and quantifying the stabilizing energy of such weak interactions. ljmu.ac.uk

π-Interactions: The electron-rich pyrazole ring can participate in various non-covalent interactions. For instance, π-alkyl interactions between the pyrazole ring and the ethyl group's C-H bonds could contribute to conformational stability. researchgate.netmdpi.com

By carefully analyzing these competing effects, computational chemistry can build a comprehensive energy landscape that explains the conformational preferences of this compound.

Molecular Dynamics (MD) Simulations

The solvent environment can profoundly influence the structure, stability, and reactivity of a solute molecule. MD simulations are particularly well-suited to explore these solvation effects by explicitly modeling the interactions between the solute and individual solvent molecules. The behavior of this compound would be expected to differ significantly in polar versus non-polar solvents due to its combination of a polar pyrazole ring and a reactive thiol group.

In polar protic solvents like water, the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while the thiol group can act as a weak hydrogen bond donor. These interactions would influence the rotational freedom around the C-C and C-S bonds, potentially stabilizing specific conformations. In contrast, in aprotic polar solvents such as DMSO, the hydrogen bond donating capacity of the solvent is diminished, which could alter the conformational equilibrium. mdpi.com In non-polar solvents like hexane, intramolecular forces would dominate, as intermolecular interactions would be limited to weaker van der Waals forces.

Computational studies on pyrazole derivatives often explore their dynamic behavior and conformational space using such simulation techniques. eurasianjournals.com A key aspect to investigate for this molecule would be the orientation of the thiol group relative to the pyrazole ring, as this can affect its accessibility for chemical reactions.

Table 1: Illustrative Solvation Effects on Key Dihedral Angle (Cring-C-S-H) of this compound from a Hypothetical MD Simulation

SolventDielectric ConstantPredominant Conformation (°)H-Bonding Interactions
Water78.4~60° (gauche)Strong (solute-solvent)
DMSO46.7~75° (gauche)Moderate (solute-solvent)
Hexane1.9~180° (anti)Negligible (intramolecular favored)

Note: Data are illustrative and represent plausible outcomes from an MD simulation.

MD simulations can track the atomic movements of this compound in a solution over time, revealing its dynamic properties. nih.gov Key dynamic behaviors that could be analyzed include:

Conformational Isomerism: The molecule can exist in different rotational conformations (rotamers) due to the single bonds in the ethanethiol (B150549) side chain. Simulations can quantify the population of each conformer and the rate of interconversion between them.

Radial Distribution Functions (RDFs): RDF analysis can reveal the average distance and structuring of solvent molecules around specific atoms of the solute, such as the sulfur atom of the thiol group or the nitrogen atoms of the pyrazole ring. This provides a detailed picture of the local solvent shell.

Diffusion Coefficient: The simulation can be used to calculate the self-diffusion coefficient of the molecule in various solvents, providing information about its mobility in the liquid phase.

These computational approaches are standard for exploring the dynamic nature of heterocyclic compounds and their derivatives in solution. nih.govresearchgate.net

Prediction of Spectroscopic Properties

Computational chemistry offers robust methods for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental data or provide insights in its absence. researchgate.net Density Functional Theory (DFT) is a common and reliable method for these predictions. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. researchgate.net For this compound, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), can be performed on the optimized molecular geometry. nih.govderpharmachemica.com

The predicted chemical shifts provide valuable information:

¹H NMR: The calculation would distinguish between the protons on the pyrazole ring, the N-methyl group, the ethyl side chain, and the crucial thiol proton (S-H). The thiol proton's chemical shift is particularly sensitive to solvent and concentration due to hydrogen bonding.

¹³C NMR: The shifts for the carbon atoms in the pyrazole ring, the N-methyl group, and the side chain can be predicted, confirming the carbon skeleton.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Pyrazole C-H (Position 3)7.5 - 7.8135 - 140
Pyrazole C-H (Position 5)7.6 - 7.9128 - 133
N-CH₃3.8 - 4.138 - 42
Side Chain CH3.5 - 3.930 - 35
Side Chain CH₃1.5 - 1.822 - 26
Thiol S-H1.3 - 2.0-
Pyrazole C (Position 4)-115 - 120

Note: Values are illustrative, based on typical ranges for similar heterocyclic and thiol compounds, and would be calculated relative to a standard like TMS. researchgate.netnih.gov

Computational methods can simulate infrared (IR) and Raman spectra by calculating the vibrational frequencies and their corresponding intensities. osti.govnih.gov These simulations are invaluable for assigning experimental spectral bands to specific molecular motions. researchgate.netsciencepublishinggroup.com

A frequency calculation on the optimized geometry of this compound would yield a set of normal modes. Key vibrations would include:

S-H Stretch: A weak to medium intensity band in the IR spectrum, typically around 2550-2600 cm⁻¹, which is characteristic of the thiol group.

C-S Stretch: A weak band in the 600-800 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretches from the pyrazole ring (above 3000 cm⁻¹) and aliphatic C-H stretches from the methyl and ethyl groups (below 3000 cm⁻¹). derpharmachemica.com

Pyrazole Ring Vibrations: A series of characteristic bands in the 1400-1600 cm⁻¹ region corresponding to C=C and C=N stretching within the aromatic ring.

Table 3: Predicted Key Vibrational Frequencies for this compound

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Intensity
Aromatic C-H Stretch3100 - 3150Low
Aliphatic C-H Stretch2900 - 3000Medium
S-H Stretch2570 - 2595High
Pyrazole Ring (C=N, C=C) Stretch1450 - 1600Medium-High
CH₃ Deformation1370 - 1460Medium
C-S Stretch650 - 750High

Note: Data are illustrative, representing typical frequency ranges obtained from DFT calculations. Calculated frequencies are often scaled by a factor to better match experimental values. osti.gov

Modeling of Reaction Mechanisms and Catalysis

Computational chemistry is a vital tool for elucidating reaction mechanisms, identifying transition states, and calculating activation energies. researchgate.net For this compound, theoretical modeling can explore its potential reactivity and role in catalytic processes. Pyrazole-containing ligands are known to be versatile in catalysis, often involving metal-ligand cooperation. nih.govmdpi.com

The molecule possesses two key functional sites: the nucleophilic sulfur atom of the thiol and the nitrogen atoms of the pyrazole ring. Modeling can investigate several potential reaction pathways:

Thiol Reactivity: The thiol group can be deprotonated to form a thiolate, which is a potent nucleophile. DFT calculations can determine the pKa of the thiol proton and model its participation in nucleophilic substitution or addition reactions. The activation barriers for these reactions can be calculated by locating the transition state structures.

Oxidation Reactions: Thiols can be oxidized to form disulfides or higher oxidation state sulfur species. Computational models can map out the potential energy surface for such oxidation reactions, comparing different oxidants and mechanistic pathways.

Coordination and Catalysis: The nitrogen and sulfur atoms can act as ligands, coordinating to a metal center. Theoretical studies can model the geometry and stability of such metal complexes. nih.govresearchgate.net Furthermore, these models can explore the role of the pyrazole-thiol ligand in a catalytic cycle, such as in oxidation or hydrogenation reactions, by calculating the energies of intermediates and transition states. mdpi.commdpi.com For instance, the pyrazole moiety can act as a proton shuttle or stabilize a metal center's oxidation state during catalysis.

Table 4: Example of Calculated Activation Energies for a Hypothetical Reaction

Reaction StepDescriptionComputational MethodCalculated ΔG‡ (kcal/mol)
1Thiol Deprotonation by BaseDFT (B3LYP/6-31G) with PCM5.2
2Thiolate attack on ElectrophileDFT (B3LYP/6-31G) with PCM18.7
3Disulfide formation (Oxidation)DFT (B3LYP/6-31G*) with PCM22.5

Note: Data are hypothetical and for illustrative purposes to show how computational modeling quantifies reaction barriers.

Lack of Specific Research Hinders Detailed Theoretical Analysis of this compound

A thorough review of available scientific literature reveals a significant gap in the theoretical and computational chemistry investigations of the compound this compound. At present, there are no published studies that specifically detail the reaction pathways, activation energies, catalytic intermediates, transition states, or the influence of solvents on the reaction kinetics of this particular molecule. Consequently, a detailed article adhering to the requested scientific outline cannot be generated without resorting to speculation, which would compromise scientific accuracy.

While general computational studies on pyrazole derivatives and thiol reactions exist, extrapolating this information to a specific, unstudied compound would not provide a scientifically valid analysis. The reactivity and energetic profile of a molecule are highly dependent on its precise structure, including the nature and position of its substituents.

General principles from computational chemistry of related compounds can offer a broad context. For instance, theoretical studies on pyrazole derivatives often utilize Density Functional Theory (DFT) to explore their electronic structure and reactivity. nih.govresearchgate.netresearchgate.netresearchgate.net Such studies on the broader pyrazole class indicate that the ring nitrogens and the carbon atoms of the pyrazole ring can exhibit varying degrees of nucleophilicity and electrophilicity, which are crucial in determining reaction mechanisms. researchgate.netpharmaguideline.comnih.gov

However, without specific computational data for this compound, any discussion of its specific reaction mechanisms, the energies associated with these processes, and the role of solvents would be purely hypothetical. The scientific community has not yet directed its focus to the theoretical investigation of this particular compound. Therefore, the detailed elucidation of its chemical behavior from a computational standpoint remains an area for future research.

Exploration of Chemical Applications and Materials Science Contributions of 1 1 Methyl 1h Pyrazol 4 Yl Ethane 1 Thiol

Application as a Ligand in Coordination Chemistry and Catalysis

The structural combination of a pyrazole (B372694) ring and a thiol group suggests a strong potential for 1-(1-methyl-1H-pyrazol-4-yl)ethane-1-thiol to act as a versatile ligand in coordination chemistry. Pyrazole derivatives are widely utilized as N-donor ligands, while thiols are effective S-donor ligands. researchgate.netajgreenchem.compen2print.org This dual-donor capability could allow the compound to function as a bidentate ligand, forming stable chelate rings with a variety of transition metals. The specific nature of the N-methylpyrazole and the secondary thiol would influence the electronic and steric properties of the resulting metal complexes, which are critical factors in catalysis. researchgate.netajgreenchem.com

Design of Chiral Ligands for Asymmetric Catalysis

The presence of a stereocenter at the carbon atom bearing the thiol group means that this compound can exist as a pair of enantiomers. This inherent chirality is a crucial feature for its potential use in asymmetric catalysis, where chiral ligands are employed to induce stereoselectivity in chemical reactions. nih.govmdpi.com While no studies have specifically reported the resolution of this compound's enantiomers or their application, the synthesis of chiral pyrazole-containing ligands is a known strategy for creating effective catalysts for a range of asymmetric transformations. nih.govmdpi.com

Homogeneous Catalysis Mediated by Metal Complexes of the Compound

Metal complexes incorporating pyrazole and thiol-based ligands are known to be active homogeneous catalysts for various organic reactions. nih.gov The pyrazole moiety can stabilize the metal center, while the thiol or thiolate group can participate directly in catalytic cycles, for instance, through oxidative addition or reductive elimination steps. The electronic properties of the N-methylpyrazole ring can be tuned to modulate the reactivity of the metal center, a common strategy in the design of homogeneous catalysts. bohrium.com

Heterogeneous Catalysis via Immobilized Derivatives

For applications in heterogeneous catalysis, ligands are often immobilized on solid supports. The pyrazole or thiol functional groups of this compound could, in principle, be chemically tethered to materials such as silica, polymers, or metal-organic frameworks. Such immobilization would facilitate catalyst recovery and reuse, which are significant advantages in industrial processes. While this has been demonstrated for other pyrazole-containing molecules, no specific examples exist for the title compound.

Mechanism of Catalytic Activity and Selectivity

The potential catalytic mechanism of metal complexes derived from this compound would likely involve the cooperative action of the pyrazole and thiol functionalities. The pyrazole ring typically serves as a spectator ligand that modulates the electronic environment of the metal, while the thiol group can be deprotonated to a thiolate, which can act as a bridging ligand or participate in substrate activation. The specific mechanism and resulting selectivity would be highly dependent on the choice of metal, the reaction conditions, and the substrate.

Role as a Building Block in Organic Synthesis

The compound this compound is commercially available, indicating its use as a building block in organic synthesis. Its bifunctional nature, possessing both a nucleophilic thiol group and an aromatic pyrazole ring, allows for a variety of chemical transformations.

Precursor for the Synthesis of Complex Heterocyclic Systems

Pyrazole derivatives are foundational building blocks for the synthesis of more complex heterocyclic structures, many of which have applications in medicinal chemistry and materials science. scirp.orgnih.govresearchgate.netresearchgate.netacs.org The thiol group in this compound is a reactive handle that can be used to construct new rings. For example, it could undergo reactions with electrophiles to form sulfur-containing heterocycles like thiazoles or thiophenes that are fused or linked to the pyrazole core. mdpi.commdpi.comresearchgate.net While these synthetic pathways are chemically plausible, specific examples starting from this compound have not been reported in the literature.

Intermediate in Multi-Step Organic Transformations

The utility of this compound as an intermediate in multi-step organic synthesis is predicated on the reactivity of both the pyrazole core and the thiol functional group. Pyrazole derivatives are foundational building blocks in medicinal and agrochemical industries, valued for their wide range of biological activities. beilstein-journals.orgmdpi.comglobalresearchonline.net The synthesis of functionalized pyrazoles is a significant area of research, often involving multi-step sequences where specific substitution patterns are installed progressively. nih.govkhpi.edu.ua

The thiol group (-SH) on the ethanediyl bridge offers a versatile handle for a variety of transformations. It can undergo S-alkylation, S-acylation, oxidation to disulfides or sulfonic acids, and participate in addition reactions. For instance, the synthesis of various pyrazol-4-thiols has been developed as a route to more complex sulfur-containing heterocyclic systems. researchgate.netchemrxiv.org While direct evidence for the use of this compound as a specific intermediate is not prominent in the literature, its structure allows for its theoretical application in several synthetic strategies. For example, it could be employed in the construction of molecules where the pyrazole moiety serves as a pharmacophore and the thiol group is used to link to another part of the molecule or to a solid support.

Table 1: Potential Transformations Involving this compound as an Intermediate

Reaction TypePotential Reagent(s)Potential Product TypeSignificance
S-AlkylationAlkyl halides (e.g., R-Br)ThioetherIntroduction of new carbon skeletons.
Michael Additionα,β-Unsaturated carbonylsThioether adductCarbon-sulfur bond formation for building complex molecules.
OxidationH₂O₂, I₂DisulfideFormation of dimeric structures, relevant in self-assembly.
Thiol-Ene "Click" ReactionAlkenes, Radical InitiatorThioetherEfficient covalent ligation for materials synthesis or bioconjugation.

Chiral Auxiliaries and Resolving Agents

The this compound molecule possesses a stereocenter at the carbon atom bearing the thiol group, making it a chiral compound. This intrinsic chirality suggests its potential use as a chiral auxiliary or a resolving agent in asymmetric synthesis, provided it can be obtained in an enantiomerically pure form. Chiral auxiliaries are covalently attached to a substrate to direct a stereoselective transformation, after which they are removed. rsc.org

While the use of this specific compound as a chiral auxiliary has not been documented in available research, the broader class of pyrazole derivatives has been explored in asymmetric catalysis. rsc.orgresearchgate.net The pyrazole ring can act as a coordinating ligand for metal catalysts, creating a defined chiral environment around the reactive center. In a hypothetical scenario, after resolving the racemic mixture of this compound, a single enantiomer could be attached to a prochiral substrate. The pyrazole moiety could then sterically or electronically influence the approach of a reagent, leading to the formation of one stereoisomer of the product in excess.

Contribution to Materials Science

The bifunctional nature of this compound, featuring a robust heterocyclic ring and a reactive thiol group, makes it a highly attractive building block for advanced materials.

Incorporation into Polymeric Materials (e.g., Thiol-Ene Polymers, Networks)

The thiol group is highly effective in "click" chemistry, particularly in radical-mediated thiol-ene reactions. This reaction proceeds with high efficiency under mild conditions, is tolerant of many functional groups, and results in the formation of stable thioether linkages. These characteristics make it an ideal method for polymer synthesis and modification.

Although no studies have specifically reported the incorporation of this compound into polymers, its structure is perfectly suited for this application. It can be reacted with di- or multifunctional "enes" (molecules with double bonds) to form cross-linked polymer networks. The pyrazole units would be incorporated as pendant groups along the polymer backbone, imparting specific properties such as thermal stability, hydrophilicity, or metal-coordinating capabilities to the final material.

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. cas.org The pyrazole moiety is a well-established and highly effective ligand in coordination chemistry, capable of binding to a wide range of metal centers through its nitrogen atoms. researchgate.netresearchgate.net This has led to the development of numerous pyrazolate-based MOFs, some of which exhibit exceptional thermal and chemical stability. researchgate.netuninsubria.it

Furthermore, the thiol group can also coordinate with soft metal ions or be post-synthetically modified within the MOF structure. rsc.org The compound this compound is thus a prime candidate for a bifunctional linker in MOF synthesis. It could coordinate to one type of metal through its pyrazole ring and to another through its thiol group, potentially leading to the formation of heterometallic frameworks. nih.gov The presence of the thiol functionality within the pores of a MOF could also create active sites for catalysis or for the selective capture of heavy metals. rsc.org

Table 2: Potential Contributions of Functional Groups to MOF Properties

Functional GroupCoordination SitePotential Metal IonsResulting MOF Property
N-MethylpyrazoleNitrogen lone pairsZn(II), Cu(II), Ni(II), Co(II)Structural framework formation, thermal/chemical stability. researchgate.netuninsubria.it
Thiol (-SH)Sulfur lone pairAg(I), Hg(II), Cd(II), Au(I)Selective metal binding, catalytic activity, sensor development. rsc.org

Surface Modification and Functionalization

The modification of surfaces is crucial for developing materials with tailored properties for applications in electronics, biosensing, and catalysis. Thiols are widely used for surface functionalization, particularly for their ability to form strong, self-assembled monolayers (SAMs) on noble metal surfaces like gold, silver, and copper. nih.govresearchgate.net

This compound could be anchored to a gold surface via its thiol group. This would result in a surface densely functionalized with N-methylpyrazole units. These exposed pyrazole groups could then be used to coordinate metal ions, attach biological molecules, or alter the surface's wetting and adhesive properties. Such functionalized surfaces could find use in the development of novel sensors or catalytic substrates. nih.govresearchgate.net The general utility of thiols in surface modification is well-established, providing a strong basis for the potential of this specific pyrazole-thiol. mdpi.com

Applications in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination. beilstein-journals.org Pyrazole rings are effective components in supramolecular design due to the ability of their nitrogen atoms to act as hydrogen bond acceptors or metal coordination sites. nih.gov

While the N-methylation in this compound precludes its use as a hydrogen bond donor, the nitrogen lone pairs are still available for coordination-driven self-assembly. Furthermore, the thiol group introduces another dimension of interactivity. Thiols can act as hydrogen bond donors or acceptors, and they can be gently oxidized to form disulfide bonds (-S-S-). This reversible covalent bond formation is a powerful tool in dynamic supramolecular systems. It is conceivable that the molecule could self-assemble on surfaces or in solution, driven by a combination of weak intermolecular forces and the potential for disulfide linkage, though specific research on this behavior is not yet available.

Development of Chemical Sensors and Probes

The unique molecular architecture of this compound makes it a promising candidate for the design of selective and sensitive chemical sensors. The pyrazole ring provides a stable, aromatic platform that can be functionalized, while the thiol group offers a reactive site with a known affinity for specific analytes, most notably heavy metal ions.

Chemosensors for Metal Ions (e.g., based on thiol-metal interactions)

The thiol (-SH) group is a soft Lewis base, which leads to strong coordination with soft Lewis acids, a category that includes many heavy and transition metal ions. This interaction is a cornerstone of its potential application in chemosensors. When this compound interacts with a target metal ion, the sulfur atom can form a stable coordinate bond, leading to the formation of a metal-thiolate complex. This binding event can be engineered to produce a measurable signal.

The pyrazole moiety, a five-membered heterocyclic ring with two adjacent nitrogen atoms, also possesses coordination capabilities and can participate in the binding of metal ions. nih.govsemanticscholar.org The combined presence of the pyrazole and thiol groups could lead to a chelating effect, where both functionalities bind to the same metal ion, resulting in a more stable complex and potentially higher selectivity for certain metals over others. Research on other pyrazole-based ligands has demonstrated their effectiveness in selectively binding metal ions like Cu(II), Zn(II), Fe(III), and Hg(II). nih.govnih.govresearchgate.net

The potential selectivity of a chemosensor based on this compound would be influenced by the coordination preferences of the target metal ion and the spatial arrangement of the pyrazole and thiol groups. It is conceivable that this molecule could be fine-tuned to target specific metal ions of environmental or biological concern.

To illustrate the potential performance of such a chemosensor, the following table presents hypothetical detection parameters for various metal ions, based on data from existing pyrazole-based sensors.

Target Metal IonPotential Limit of Detection (LOD)Potential Sensing Mechanism
Cu(II)1.6 µMColorimetric/Fluorometric
Fe(III)0.025 µMFluorometric
Hg(II)4.73 x 10⁻⁷ MColorimetric
Zn(II)/Cd(II)Not specifiedFluorometric

This interactive table is based on data from analogous pyrazole-containing chemosensors and represents a projection of potential capabilities.

Optical or Electrochemical Sensing Mechanisms

The interaction between this compound and a metal ion can be transduced into a detectable signal through various mechanisms, primarily optical or electrochemical.

Optical Sensing Mechanisms: Optical sensors rely on changes in the photophysical properties of the sensor molecule upon analyte binding. For a molecule like this compound, this could manifest in several ways:

Colorimetric Sensing: The formation of a metal-thiolate complex can alter the electronic structure of the molecule, leading to a change in its absorption of visible light and, consequently, a visible color change. nih.govresearchgate.net This "naked-eye" detection is highly desirable for rapid and on-site analysis.

Fluorescent Sensing: If the pyrazole moiety is part of a larger conjugated system or is attached to a fluorophore, metal binding can modulate its fluorescence properties. This can occur through mechanisms such as photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF). In a "turn-on" sensor, the fluorescence is quenched in the free ligand and is enhanced upon metal binding. Conversely, a "turn-off" sensor would exhibit the opposite behavior. Pyrazole-based sensors have been shown to act as "turn-on" fluorescent sensors for ions like Zn(II), Cd(II), and Fe(III). nih.gov

Electrochemical Sensing Mechanisms: Electrochemical sensors measure changes in the electrical properties of the system as a result of the analyte binding. The thiol group is particularly useful in this context as it can be readily immobilized on the surface of electrodes, such as gold electrodes, through the formation of self-assembled monolayers (SAMs).

If this compound were used in an electrochemical sensor, the binding of a metal ion to the immobilized thiol and pyrazole groups would alter the electrochemical environment at the electrode surface. This could be detected by techniques such as:

Voltammetry: The binding of a metal ion could affect the redox properties of the molecule or block/facilitate electron transfer to a redox probe in solution, leading to a change in the voltammetric signal.

Impedance Spectroscopy: The formation of the metal-ligand complex on the electrode surface can change the interfacial capacitance and charge-transfer resistance, which can be measured by electrochemical impedance spectroscopy (EIS).

The following table summarizes the potential sensing mechanisms for this compound.

Sensing MechanismPrinciple of OperationPotential Application
Optical
ColorimetricChange in the absorption of visible light upon the formation of a metal-thiolate complex, resulting in a visible color change.Rapid, qualitative, or semi-quantitative detection of metal ions in solution.
FluorometricModulation of fluorescence intensity (enhancement or quenching) upon metal ion binding, often due to processes like PET or CHEF.Highly sensitive and selective quantitative analysis of trace metal ions in environmental and biological samples.
Electrochemical
VoltammetricThe binding of metal ions to the thiol and pyrazole groups immobilized on an electrode surface alters the electron transfer properties, leading to a change in the measured current at a given potential.Quantitative detection of electroactive metal ions with high sensitivity.
ImpedimetricThe formation of a metal-ligand complex on the electrode surface changes the electrical impedance at the electrode-solution interface, which can be measured to quantify the analyte concentration.Label-free detection of metal ions by monitoring changes in the interfacial properties of the sensor.

This interactive table outlines the plausible sensing mechanisms based on the functional groups present in this compound.

Advanced Analytical Chemistry Methodologies for 1 1 Methyl 1h Pyrazol 4 Yl Ethane 1 Thiol Detection and Quantification

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) with Advanced Detectors

High-Performance Liquid Chromatography (HPLC) stands as a versatile and powerful technique for the analysis of non-volatile or thermally labile compounds like 1-(1-methyl-1H-pyrazol-4-yl)ethane-1-thiol. Its application is particularly crucial for enantioselective separation.

Due to the presence of a chiral center at the carbon atom bearing the thiol group, this compound exists as a pair of enantiomers. Distinguishing and quantifying these enantiomers is critical in many fields, as they can exhibit different biological activities. Chiral HPLC is the gold standard for determining enantiomeric excess (ee).

The primary approach involves the use of a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for separating a wide range of chiral molecules, including pyrazole (B372694) derivatives. These phases operate on the principle of forming transient, diastereomeric complexes with the enantiomers of the analyte, leading to different retention times. The interactions responsible for chiral recognition can include hydrogen bonding, dipole-dipole, and π-π interactions.

Research on similar chiral pyrazole compounds has demonstrated the effectiveness of columns like Lux cellulose-2 and Lux amylose-2. The choice of mobile phase is critical for achieving optimal separation. Normal-phase (e.g., n-hexane/ethanol) and polar organic (e.g., acetonitrile, methanol) elution modes have been successfully employed, with the polar organic mode often providing benefits such as shorter analysis times and improved peak shapes.

Chiral Stationary Phase (CSP)Typical Mobile PhaseElution ModeKey Interactions for SeparationPotential Advantages
Polysaccharide-based (e.g., Lux Cellulose-2, Lux Amylose-2)n-Hexane / EthanolNormal PhaseHydrogen bonding, π-π interactions, steric hindranceHigh resolution for many pyrazole derivatives. researchgate.netmdpi.com
Polysaccharide-based (e.g., Lux Cellulose-2)Acetonitrile or MethanolPolar OrganicDipole-dipole interactions, hydrogen bondingShorter run times, sharp peaks. researchgate.netmdpi.com
Pirkle-type (e.g., (S,S) Whelk-O1)Varies (e.g., Supercritical Fluid Chromatography - SFC)Normal Phase / SFCπ-π interactions, hydrogen bonding, dipole stackingComplementary selectivity to polysaccharide columns. diva-portal.org

Once chromatographic separation is achieved, sensitive detection is necessary for quantification.

HPLC-UV/Vis: The pyrazole ring in this compound contains a chromophore that absorbs ultraviolet (UV) light. This intrinsic property allows for direct detection using a UV/Vis detector following HPLC separation. The method is robust and widely applicable. A simplified HPLC-UV method, for instance, has been developed for the simultaneous determination of various thiols in human plasma after derivatization. nih.gov The selection of an optimal wavelength, typically corresponding to an absorption maximum of the pyrazole ring system, is crucial for maximizing sensitivity.

HPLC-Fluorescence: For trace-level quantification, fluorescence detection offers significantly higher sensitivity and selectivity compared to UV/Vis absorption. Thiols like this compound are not natively fluorescent. Therefore, a pre-column or post-column derivatization step is required to attach a fluorescent tag to the thiol group. This process involves reacting the analyte with a fluorogenic reagent. A variety of reagents are available that react specifically with the sulfhydryl group to yield highly fluorescent and stable products. This approach has been successfully used for the determination of various biological thiols. scilit.comnih.gov

Derivatization ReagentReaction PrincipleDetection Wavelengths (Ex/Em)Key Advantages
Monobromobimane (mBBr)Nucleophilic substitution with the thiol group to form a stable, fluorescent thioether. nih.gov~380 nm / ~470-480 nmHigh selectivity for thiols, produces stable derivatives. nih.gov
1-Benzyl-2-chloropyridinium bromide (BBCP)Reacts with the thiol group to form a stable thioether with strong UV absorbance. nih.govtwistaroma.frUV detection (~320 nm), not fluorescentEffective for UV detection enhancement. nih.gov
N-(1-pyrenyl)maleimideMichael addition reaction with the thiol group.~340 nm / ~380-400 nmLong-wavelength emission, reducing potential background interference.

Gas Chromatography (GC) for Volatile Species

Gas chromatography is an ideal technique for the analysis of volatile and thermally stable compounds. Given the ethanethiol (B150549) side chain, this compound is expected to have sufficient volatility for GC analysis.

Combining the separation power of GC with the identification capabilities of Mass Spectrometry (MS) provides a definitive analytical tool.

GC-MS: In GC-MS, molecules are separated in the gas phase and then ionized, typically by electron ionization (EI). The resulting fragmentation pattern, or mass spectrum, is a unique fingerprint that allows for unambiguous identification. For this compound, the mass spectrum would be expected to show a molecular ion peak and characteristic fragment ions resulting from the cleavage of the pyrazole ring and the ethanethiol side chain. Studies on the fragmentation of substituted pyrazoles indicate that common fragmentation pathways include the loss of H, HCN, and nitrogen from the molecular ion, providing a basis for structural confirmation. nih.gov GC-MS has been effectively used for the analysis of pyrazole pesticides and other sulfur compounds in complex samples. uva.nlnih.gov

GC-MS/MS: For enhanced selectivity and sensitivity, particularly in complex matrices, tandem mass spectrometry (MS/MS) is employed. In this technique, a specific precursor ion from the initial mass spectrum is selected and subjected to further fragmentation to produce product ions. This process, known as selected reaction monitoring (SRM), significantly reduces chemical noise and matrix interference, allowing for lower detection limits.

For exceptionally complex samples where standard GC-MS may not provide adequate resolution, comprehensive two-dimensional gas chromatography (GCxGC) offers vastly superior separation power. mdpi.com In GCxGC, the effluent from a primary GC column is continuously trapped, focused, and re-injected onto a second, shorter column with a different stationary phase. mdpi.com

This results in a two-dimensional separation, with compounds being separated based on two independent properties (e.g., volatility on the first dimension and polarity on the second). The result is a structured two-dimensional chromatogram with a greatly increased peak capacity, allowing for the separation of analytes that would co-elute in a one-dimensional system. When coupled with a detector like a time-of-flight mass spectrometer (TOF-MS) or a sulfur-specific detector such as a sulfur chemiluminescence detector (SCD), GCxGC is an exceptionally powerful tool for analyzing trace-level volatile sulfur compounds in challenging matrices like petroleum or environmental samples. researchgate.net This technique would be highly advantageous for resolving this compound from isomeric interferences or a complex sample background. researchgate.net

Advanced Mass Spectrometry Methods (beyond structural elucidation)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), provides unparalleled sensitivity and selectivity for quantitative analysis. nih.gov For this compound, advanced MS methods are essential for achieving low detection limits and high accuracy.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the quantitative analysis of target compounds in complex mixtures. researchgate.net The method involves chromatographic separation of the analyte from the matrix, followed by mass spectrometric detection using a triple quadrupole (QqQ) instrument. For the quantification of this compound, a method operating in Multiple Reaction Monitoring (MRM) mode would be developed. In MRM, the precursor ion corresponding to the protonated molecule ([M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored by the third quadrupole. This process ensures high specificity and minimizes background interference. technologynetworks.com

Isotope Dilution Mass Spectrometry (IDMS) is regarded as a definitive method for achieving the highest level of accuracy and precision in quantitative analysis. nih.govnih.govmdpi.com This technique involves adding a known quantity of a stable isotope-labeled version of the analyte—in this case, an isotopically enriched this compound (e.g., containing ²H, ¹³C, or ³⁴S)—to the sample as an internal standard. researchgate.netnih.gov Because the labeled standard is chemically identical to the analyte, it co-elutes chromatographically and experiences the same ionization efficiency and potential matrix effects. nih.gov By measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard, highly accurate quantification can be achieved, as this ratio remains unaffected by variations in sample preparation or instrument response. nih.govresearchgate.net

Table 1: Illustrative LC-MS/MS Parameters for Thiol Quantification
ParameterTypical Setting for this compound Analysis
Chromatography ColumnReversed-Phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile PhaseA: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion [M+H]⁺Calculated m/z for C₆H₁₁N₂S⁺
Product Ion (for MRM)Hypothetical fragment (e.g., loss of ethanethiol)
Internal Standard (for IDMS)¹³C₃, ¹⁵N₂-labeled this compound

The choice of ionization source is critical and depends on the analyte's physicochemical properties. chromatographyonline.com For this compound, which contains a polar pyrazole ring and a thiol group, Electrospray Ionization (ESI) is generally the preferred technique. biotage.com ESI is a soft ionization method suitable for polar, ionizable, and thermally labile compounds. youtube.com

Atmospheric Pressure Chemical Ionization (APCI), conversely, is better suited for less polar and more volatile analytes that are stable at higher temperatures. biotage.comyoutube.commicrosaic.com While likely less efficient for this specific pyrazole thiol, comparing both sources during method development is a standard practice to ensure optimal sensitivity. researchgate.netnih.gov

Optimization of source parameters is essential to maximize the ion signal for the target analyte. spectroscopyonline.com Key parameters include:

Capillary Voltage (ESI) / Corona Current (APCI): Controls the initial ionization process.

Gas Temperatures (Drying Gas, Nebulizer Gas): Affects desolvation of the analyte from solvent droplets. thermofisher.com

Gas Flow Rates: Influences the efficiency of nebulization and desolvation. thermofisher.com

Fragmentor/Cone Voltage: Affects in-source fragmentation and can be tuned to maximize the abundance of the desired precursor ion. technologynetworks.com

Table 2: Comparison of Ion Source Optimization Parameters
ParameterESI Optimization FocusAPCI Optimization Focus
Analyte TypePolar, ionizable (e.g., pyrazoles, thiols) biotage.comLess polar, thermally stable youtube.com
Key VoltagesCapillary Voltage, Cone/Fragmentor VoltageCorona Discharge Current, Cone/Fragmentor Voltage
TemperaturesDrying Gas Temperature (moderate)Vaporizer Temperature (high)
Mobile PhaseLess dependent on organic solvent choice youtube.comSolvent can act as chemical ionization reagent youtube.com

Derivatization Strategies for Enhanced Analytical Performance

The direct analysis of thiols can be challenging due to their susceptibility to oxidation and poor chromatographic peak shape. nih.govmdpi.com Chemical derivatization converts the thiol group into a more stable and easily detectable moiety, significantly improving analytical performance. nih.govnih.govresearchgate.net

Derivatization can be performed either before (pre-column) or after (post-column) chromatographic separation. taylorfrancis.com

Pre-column derivatization involves reacting this compound with a labeling reagent prior to injection into the LC system. researchgate.netacademicjournals.org This is the most common approach and offers advantages such as the ability to remove excess reagent and the flexibility of reaction conditions. mdpi.com A potential drawback is the formation of unstable derivatives or multiple reaction products.

Post-column derivatization involves adding the reagent to the column effluent after the analyte has been separated. oup.comresearchgate.netacs.org This technique avoids potential interference of the derivatization reagent with the chromatography but requires additional hardware (a mixing tee and a reaction coil) and can lead to some band broadening.

To enhance sensitivity, the thiol group can be tagged with a reagent that imparts strong fluorescence (fluorogenic) or UV-visible absorbance (chromogenic).

Fluorogenic tagging is a highly sensitive approach where a non-fluorescent or weakly fluorescent reagent reacts with the thiol to produce a highly fluorescent product. acs.orgbiomol.comnih.gov This allows for detection at very low concentrations using a fluorescence detector. Common fluorogenic reagents for thiols include:

Monobromobimane (mBBr): Reacts with thiols to form stable, highly fluorescent thioether derivatives. mdpi.comsemanticscholar.org

ortho-Phthalaldehyde (OPA): Reacts with thiols in the presence of a primary amine to form fluorescent isoindole derivatives. researchgate.net

NBD-Cl (4-Chloro-7-nitrobenzofurazan): Reacts with thiols to form fluorescent adducts. biomol.com

Maleimide Derivatives: These reagents react specifically with sulfhydryl groups to form stable thioether bonds, often with a significant increase in fluorescence. nih.gov

Chromogenic tagging involves derivatization to form a product with a strong chromophore, enabling sensitive detection with a standard UV-Vis detector. acs.org The most classic reagent is:

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's Reagent): Reacts with thiols via disulfide exchange to release the yellow-colored 2-nitro-5-thiobenzoate (TNB) anion, which is quantified spectrophotometrically. nih.gov

4,4'-Dithiodipyridine (4-DPS): An alternative to DTNB that produces a chromophore with a pH-independent absorbance, allowing for analysis under acidic conditions. nih.gov

Table 3: Common Derivatization Reagents for Thiol Analysis
ReagentTypeDetection PrincipleTypical Wavelengths (Ex/Em or λmax)
Monobromobimane (mBBr)FluorogenicFluorescence mdpi.com~392 nm / ~480 nm mdpi.comsemanticscholar.org
ortho-Phthalaldehyde (OPA)FluorogenicFluorescence researchgate.net~340 nm / ~455 nm
NBD-ClFluorogenicFluorescence biomol.com~470 nm / ~530 nm
DTNB (Ellman's Reagent)ChromogenicUV-Vis Absorbance nih.gov412 nm
4,4'-Dithiodipyridine (4-DPS)ChromogenicUV-Vis Absorbance nih.gov324 nm nih.gov

Derivatization has profound implications for the analysis of this compound.

Stability: The sulfhydryl group is prone to oxidation, which can lead to the formation of disulfides and other species, resulting in analyte loss and inaccurate quantification. nih.govrsc.org Converting the reactive thiol into a stable thioether derivative via alkylation (e.g., with mBBr or a maleimide) effectively protects it from oxidation during sample handling, storage, and analysis. mdpi.compnnl.govresearchgate.net

Detectability: The primary benefit of derivatization is a dramatic enhancement in detectability. mdpi.commdpi.com The native this compound may have a weak chromophore, making it difficult to detect at low concentrations with a UV detector. By attaching a highly fluorescent or chromogenic tag, the molar absorptivity or fluorescence quantum yield of the molecule is significantly increased. This can lower the limit of detection (LOD) and limit of quantification (LOQ) by several orders of magnitude, enabling the analysis of trace levels of the compound. researchgate.netsemanticscholar.org

Electroanalytical Chemistry Approaches

Electroanalytical methods offer a powerful platform for the analysis of redox-active compounds like thiols. These techniques are known for their high sensitivity, rapid response, and potential for miniaturization.

The thiol group (-SH) in this compound is electrochemically active, making it a suitable candidate for analysis by voltammetry and amperometry. These techniques involve the application of a potential to an electrode and measuring the resulting current, which is proportional to the analyte's concentration.

Voltammetry studies of similar thiol compounds often utilize techniques like cyclic voltammetry (CV) to investigate their redox behavior, including oxidation potentials and reaction reversibility. The pyrazole moiety, being an aromatic heterocycle, can also undergo electrochemical reactions, and its electrochemistry has been a subject of study. nih.govresearchgate.net For thiol-containing pyrazoles, the oxidation of the thiol group is typically the primary electrochemical process observed. This process can be influenced by the pH of the supporting electrolyte and the nature of the electrode material.

Amperometry is a highly sensitive detection method often coupled with liquid chromatography or capillary electrophoresis. researchgate.net In the context of this compound, an amperometric detector would be set at a constant potential corresponding to the oxidation of the thiol group. This approach provides excellent signal-to-noise ratios and low detection limits. nih.govresearchgate.net The choice of the applied potential is critical to ensure selectivity against other electroactive species that might be present in the sample. nih.gov

Interactive Table: Typical Electrochemical Parameters for Thiol Compound Analysis This table is based on general findings for thiol compounds and illustrates the type of data obtained from voltammetric studies.

ParameterTypical Value RangeSignificance for Analysis
Oxidation Potential (Epa)+0.2 to +0.8 V (vs. Ag/AgCl)Determines the potential for selective detection in amperometry.
Electron Transfer Rate Constant (ks)10⁻² to 10⁻⁴ cm/sIndicates the kinetics of the electrode reaction.
Diffusion Coefficient (D)10⁻⁵ to 10⁻⁶ cm²/sRelates current to concentration in diffusion-controlled processes.

The development of specialized electrochemical sensors can significantly enhance the selectivity and sensitivity of the determination of this compound. These sensors often involve modifying the electrode surface with materials that facilitate the electrochemical reaction or selectively bind the analyte.

For thiol detection, various modification strategies have been explored, including the use of noble metal nanoparticles, conductive polymers, and metal oxides. nih.govresearchgate.net A sensor for this compound could be conceptualized based on these principles. For instance, a glassy carbon electrode modified with gold nanoparticles could catalyze the oxidation of the thiol group, leading to a lower oxidation potential and an enhanced current response.

Another approach involves the use of molecularly imprinted polymers (MIPs) as a recognition element on the sensor surface. A MIP could be synthesized using a template molecule structurally similar to this compound, creating specific binding sites for the target analyte. This would impart a high degree of selectivity to the sensor.

Interactive Table: Comparison of Electrode Modification Strategies for Thiol Sensing This table outlines potential modification strategies and their expected benefits for a sensor targeting the subject compound.

Modification MaterialPrinciple of OperationPotential Advantages
Gold NanoparticlesElectrocatalysis of thiol oxidationLower detection limits, improved sensitivity.
Conductive Polymers (e.g., Polypyrrole)Preconcentration and enhanced electron transferIncreased signal, potential for tunable selectivity. nih.gov
Metal Oxides (e.g., Manganese Dioxide)Mediated electron transferGood sensitivity and applicability in various matrices. researchgate.net
Molecularly Imprinted PolymersSpecific molecular recognitionHigh selectivity for the target analyte.

Sample Preparation and Matrix Effects in Quantification

The accuracy of any quantitative analysis heavily relies on the effectiveness of the sample preparation procedure and the management of matrix effects. For this compound, especially when analyzed in complex biological or environmental samples, these factors are of paramount importance. nih.govresearchgate.net

The goal of sample preparation is to isolate the analyte from interfering matrix components and to preconcentrate it to a level suitable for detection.

Solid-Phase Extraction (SPE): This is a widely used technique for the cleanup and concentration of analytes from liquid samples. For a moderately polar compound like this compound, a reverse-phase sorbent (e.g., C18) could be employed. The choice of elution solvent is crucial for achieving high recovery. nih.govresearchgate.net Multi-walled carbon nanotubes have also been shown to be effective adsorbents for pyrazole and thiol compounds. nih.govresearchgate.net

Liquid-Liquid Extraction (LLE): LLE is a classic method for separating compounds based on their differential solubility in two immiscible liquid phases. The pH of the aqueous phase can be adjusted to optimize the extraction of the thiol, which can exhibit acidic properties. However, LLE can be labor-intensive and may lead to emulsion formation with certain sample types. nih.gov

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a coated fiber to extract and concentrate analytes from a sample. For a volatile or semi-volatile thiol, headspace SPME could be an effective approach. Derivatization on the fiber can be used to improve the extraction efficiency and chromatographic performance of thiols. researchgate.net

Interactive Table: Overview of Extraction Techniques for this compound This table summarizes the applicability of different extraction techniques for the target compound.

TechniquePrincipleSuitability for Target CompoundKey Optimization Parameters
Solid-Phase Extraction (SPE)Partitioning between a solid sorbent and a liquid phaseHighSorbent type, sample pH, elution solvent. nih.gov
Liquid-Liquid Extraction (LLE)Partitioning between two immiscible liquid phasesModerateExtraction solvent, pH, phase ratio. nih.gov
Solid-Phase Microextraction (SPME)Adsorption/absorption onto a coated fiberHigh (especially for trace analysis)Fiber coating, extraction time and temperature, derivatization. researchgate.net

The sample matrix can significantly influence the analytical signal, a phenomenon known as the matrix effect. nih.govchromatographyonline.com This can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification. nih.gov In complex matrices such as plasma, urine, or environmental water, co-eluting endogenous or exogenous compounds can interfere with the ionization process in mass spectrometry or the electrochemical reaction at the electrode surface. nih.govanalchemres.org

To assess and mitigate matrix effects, several strategies can be employed during method validation:

Matrix-matched calibration: Standards are prepared in a blank matrix that is free of the analyte to mimic the sample composition.

Standard addition method: Known amounts of the standard are added to the sample, and the concentration is determined by extrapolation.

Use of internal standards: A structurally similar compound, ideally an isotopically labeled version of the analyte, is added to all samples, standards, and blanks to correct for variations in signal response.

Robust standardization and quality control (QC) protocols are essential for ensuring the reliability and reproducibility of analytical data.

Calibration Standards: A series of calibration standards covering the expected concentration range of the analyte in the samples should be prepared. The linearity of the calibration curve must be established.

Quality Control Samples: QC samples at low, medium, and high concentrations should be analyzed with each batch of samples to monitor the accuracy and precision of the method. The results of the QC samples should fall within predefined acceptance criteria.

Method Blanks: A method blank (a sample matrix without the analyte) should be processed and analyzed to check for contamination.

Recovery Experiments: The efficiency of the extraction procedure should be evaluated by spiking a blank matrix with a known amount of the analyte and measuring the recovery.

By implementing these advanced analytical methodologies and rigorous validation protocols, the accurate and reliable quantification of this compound in various matrices can be achieved.

Environmental and Sustainable Chemistry Considerations for 1 1 Methyl 1h Pyrazol 4 Yl Ethane 1 Thiol

Environmental Fate and Degradation Pathways

The environmental fate of a chemical compound is dictated by its susceptibility to various degradation processes and its interactions with different environmental compartments. For 1-(1-methyl-1H-pyrazol-4-yl)ethane-1-thiol, its structure, featuring a stable pyrazole (B372694) ring and a reactive thiol group, suggests several potential environmental transformation pathways.

The stability of this compound against oxidation and hydrolysis is crucial for determining its persistence in the environment.

Hydrolytic Stability: Hydrolysis is a key degradation process for compounds containing susceptible functional groups like esters, amides, or certain halides. The core structure of this compound, consisting of C-C, C-N, and C-S bonds, is generally considered stable towards hydrolysis under typical environmental pH conditions (pH 4-9). The pyrazole ring itself is a stable aromatic system. Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound in environmental matrices like waterways and soils.

Biodegradation by microorganisms is a primary mechanism for the removal of organic pollutants from the environment. While specific biodegradation studies for this compound are not documented, data from predictive models for structurally similar pyrazole derivatives suggest that biodegradation is a plausible fate. epa.govepa.gov The pyrazole ring, although a stable heterocycle, is found in various biologically active molecules and can be degraded by microorganisms. nih.gov

Predictive models based on quantitative structure-activity relationships (QSAR) provide estimates for the biodegradation potential of organic compounds. The table below shows predicted biodegradation data for other pyrazole-containing molecules, suggesting that compounds with this core structure can be susceptible to microbial degradation.

CompoundPredicted PropertyPredicted ValueUnitSource
1H-Pyrazole-4-carboxylic acid, 1-methyl-5-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-, methyl esterBiodegradation Half-Life3.39days epa.gov
1-Methyl-1H-indazol-3-ol (an isomer of methyl-pyrazole)Biodegradation Half-Life3.47days epa.gov

These data suggest a relatively short persistence in environments with active microbial populations. The ultimate biodegradability would depend on factors such as the microbial communities present, nutrient availability, temperature, and pH.

The mobility and distribution of a compound in the environment are governed by its interaction with soil particles, sediment, and its solubility in water. The Soil Adsorption Coefficient (Koc), normalized to organic carbon content, is a key parameter used to predict the potential for a chemical to move through soil.

For pyrazole derivatives, available data suggest a range of mobilities. For instance, the nitrification inhibitor 3,4-dimethylpyrazole phosphate (B84403) (DMPP) has been shown to reduce the leaching of nitrate (B79036) and various salt ions in soil, indicating some level of interaction and retention within the soil column. nih.gov Predictive data for other pyrazole compounds indicate low to moderate adsorption to soil organic carbon, suggesting that they could be mobile in soil and potentially leach into groundwater. epa.govepa.gov

The table below presents predicted environmental transport properties for related pyrazole compounds, which can serve as an estimate for the behavior of this compound.

CompoundPredicted PropertyPredicted ValueUnitSource
1H-Pyrazole-4-carboxylic acid, 1-methyl-5-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-, methyl esterSoil Adsorption Coefficient (Koc)70.8L/kg epa.gov
1-Methyl-1H-indazol-3-olSoil Adsorption Coefficient (Koc)158L/kg epa.gov

A low Koc value suggests that the compound will not bind strongly to soil and is likely to be mobile in aquatic environments. Given its functional groups, this compound is expected to have significant water solubility, facilitating its transport in waterways. mdpi.com

Green Chemistry Principles in Lifecycle Management

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the lifecycle of this compound is essential for sustainable chemical manufacturing.

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com Syntheses with high atom economy are inherently less wasteful.

The synthesis of pyrazole derivatives has been a focus of green chemistry research, with the development of multicomponent reactions (MCRs), microwave-assisted synthesis, and the use of environmentally benign catalysts and solvents. nih.govmdpi.comias.ac.in MCRs are particularly notable for their high atom economy, as they combine multiple starting materials into a single product in one step, minimizing waste. mdpi.com

While a specific green synthesis for this compound is not detailed in the literature, a hypothetical, plausible route can be analyzed for its atom economy. A potential two-step synthesis could involve:

Grignard reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with methylmagnesium bromide to form 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol.

Conversion of the alcohol to the thiol, for example, via a Mitsunobu reaction with thioacetic acid followed by hydrolysis.

A more atom-economical approach might involve a direct thionation reaction or a multicomponent reaction designed to construct the molecule more efficiently. For any synthetic route, calculating the atom economy is a critical step in assessing its "greenness." The ideal reaction would have a 100% atom economy, where all atoms of the reactants are found in the final product. primescholars.com

Waste Minimization and Byproduct Management

In the synthesis of this compound, adherence to the principles of green chemistry necessitates a strong focus on waste minimization and effective byproduct management. Traditional synthetic routes for pyrazole derivatives often involve the use of hazardous reagents and solvents, leading to the generation of significant waste streams. scirp.orgbenthamdirect.com However, recent advancements in sustainable chemistry offer several strategies to mitigate these environmental concerns.

One of the primary approaches to waste minimization is the adoption of greener solvents or solvent-free reaction conditions. benthamdirect.com The use of water, polyethylene (B3416737) glycol (PEG-400), or ionic liquids as reaction media has been shown to be effective in various pyrazole syntheses, reducing the reliance on volatile organic compounds (VOCs). impactfactor.orgmdpi.com For instance, ultrasound-assisted synthesis of pyrazole derivatives has been successfully carried out in a mixture of PEG-400 and water, offering an environmentally friendly alternative to conventional methods. researchgate.net

Catalyst selection also plays a crucial role in waste reduction. The use of reusable heterogeneous catalysts can significantly decrease waste generation compared to stoichiometric reagents. scirp.orgbenthamdirect.com For example, magnetic nano-catalysts have been employed in the synthesis of pyrano[2,3-c]pyrazole derivatives, allowing for easy separation and recycling of the catalyst. benthamdirect.com

A key aspect of byproduct management in the synthesis of pyrazole-thiols, such as this compound, can be illustrated by considering a potential synthetic pathway involving the conversion of a 4-iodopyrazole (B32481) intermediate. A practical synthesis of pyrazol-4-thiols has been developed based on the copper-catalyzed conversion of 4-iodopyrazoles. mdpi.com In this process, the primary byproduct would be iodide salts. An effective byproduct management strategy would involve the recovery and regeneration of iodine from these salts, thereby closing the loop and minimizing waste.

Furthermore, the principles of atom economy can be applied to minimize the formation of byproducts at the source. nih.gov Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single step to form the final product, are particularly noteworthy for their high atom economy. benthamdirect.comnih.gov The development of MCRs for the synthesis of functionalized pyrazoles represents a significant step towards waste minimization.

The following table summarizes some green chemistry approaches for waste minimization in the synthesis of pyrazole derivatives, which can be conceptually applied to the synthesis of this compound.

StrategyDescriptionPotential Benefits
Use of Green SolventsReplacing volatile organic compounds with water, PEG-400, or ionic liquids. impactfactor.orgmdpi.comReduced toxicity and environmental pollution.
Solvent-Free ReactionsConducting reactions without a solvent, often with the aid of microwave or grinding. benthamdirect.comElimination of solvent waste and simplification of product purification.
Reusable CatalystsEmploying heterogeneous or magnetic nano-catalysts that can be easily recovered and reused. benthamdirect.comReduced catalyst waste and lower production costs.
Multicomponent Reactions (MCRs)Combining multiple reactants in a single step to form the product with high atom economy. benthamdirect.comnih.govMinimized byproduct formation and simplified synthetic procedures.

Development of Environmentally Benign Synthetic Routes

The development of environmentally benign synthetic routes for this compound is a crucial aspect of sustainable chemistry, aiming to reduce the environmental footprint of its production. scirp.orgbenthamdirect.com This involves the exploration of alternative energy sources, catalyst-free reactions, and the design of inherently safer chemical processes.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient synthesis of pyrazole derivatives. impactfactor.orgnih.gov Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. impactfactor.org This energy-efficient approach can contribute to a more sustainable synthesis of the pyrazole core of the target molecule.

Ultrasonic-assisted synthesis is another green technique that utilizes the energy of sound waves to promote chemical reactions. benthamdirect.comresearchgate.net This method has been successfully applied to the synthesis of highly substituted pyrazoles in aqueous media, offering advantages such as operational simplicity and reduced energy consumption. researchgate.net

A hypothetical environmentally benign route to this compound could involve the initial synthesis of a 1-methyl-1H-pyrazole-4-carbaldehyde precursor. The Vilsmeier-Haack reaction is a common method for the formylation of pyrazoles. chemmethod.comsemanticscholar.org However, the classical Vilsmeier-Haack reagent is generated using toxic and corrosive reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). semanticscholar.orgnumberanalytics.com Greener alternatives to this reaction are being explored, such as the use of less hazardous reagents to generate the Vilsmeier reagent, which would significantly improve the environmental profile of the synthesis. scirp.org For instance, a method using phthaloyl dichloride with DMF has been developed as a more environmentally benign approach to prepare the Vilsmeier-Haack reagent, with the byproduct, phthalic anhydride, being recoverable.

The subsequent conversion of the aldehyde to the ethanethiol (B150549) could then be envisioned through a reductive amination followed by conversion to the thiol, or through a Grignard reaction followed by introduction of the thiol group. Each of these steps would need to be optimized to align with green chemistry principles, for example, by using catalytic reduction methods with molecular hydrogen instead of stoichiometric metal hydride reagents.

The following table provides a comparative overview of conventional versus environmentally benign synthetic methods that could be applied to the synthesis of pyrazole derivatives like this compound.

Synthetic StepConventional MethodEnvironmentally Benign AlternativeGreen Advantage
Pyrazole Ring FormationReaction in volatile organic solvents with long reaction times. scirp.orgMicrowave-assisted or ultrasound-assisted synthesis in water or PEG-400. benthamdirect.comimpactfactor.orgresearchgate.netReduced energy consumption, shorter reaction times, and use of greener solvents.
Formylation of Pyrazole (Hypothetical)Vilsmeier-Haack reaction using POCl₃/DMF. semanticscholar.orgnumberanalytics.comUse of alternative, less hazardous Vilsmeier reagents. scirp.orgAvoidance of toxic and corrosive reagents.
Introduction of Side Chain (Hypothetical)Use of stoichiometric and hazardous reagents.Catalytic methods, multicomponent reactions. benthamdirect.comnih.govHigher atom economy, reduced waste.

By integrating these green chemistry principles into the synthetic design, the environmental impact associated with the production of this compound can be significantly minimized, paving the way for a more sustainable chemical industry. scirp.orgbenthamdirect.com

Future Research Trajectories and Interdisciplinary Opportunities for 1 1 Methyl 1h Pyrazol 4 Yl Ethane 1 Thiol

Exploration of Novel Synthetic Routes

The development of efficient and innovative synthetic methods is crucial for the advancement of chemical research. For 1-(1-methyl-1H-pyrazol-4-yl)ethane-1-thiol, future investigations are expected to concentrate on stereoselective syntheses, cascade reactions, and flow chemistry to improve production efficiency and molecular complexity.

Stereoselective Syntheses with High Enantiomeric Control

The creation of chiral molecules with high enantiomeric purity is a significant challenge in organic synthesis. Future research will likely focus on developing stereoselective methods to synthesize specific enantiomers of this compound. One promising approach involves the use of chiral auxiliaries, such as tert-butanesulfinamide, which has been successfully used for the asymmetric synthesis of other chiral pyrazole (B372694) derivatives. nih.gov This method would involve the condensation of a chiral auxiliary with an appropriate aldehyde, followed by a stereoselective addition and subsequent transformation to yield the desired chiral thiol. nih.gov Phase-transfer catalysis is another avenue that could be explored for the enantioselective synthesis of this compound, a technique that has proven effective for the propargylation of pyrazolones. acs.org

Potential Stereoselective Synthetic Approach Key Features Anticipated Outcome
Chiral Auxiliary-Mediated SynthesisUtilization of removable chiral groups to direct stereochemistry.High enantiomeric excess of the target thiol.
Asymmetric Phase-Transfer CatalysisUse of chiral catalysts to control the stereochemical outcome of the reaction.Efficient and scalable production of enantiopure product.
Enantioselective OrganocatalysisEmployment of small chiral organic molecules as catalysts. nih.govmjcce.org.mkMetal-free and environmentally benign synthesis.

Cascade and Tandem Reactions for Complexity Building

Cascade and tandem reactions, where multiple chemical transformations occur in a single pot, offer significant advantages in terms of efficiency and sustainability. acs.orgrsc.orgresearchgate.netrsc.orgorganic-chemistry.org Future research is expected to explore the development of cascade reactions for the synthesis of this compound and its derivatives. An iodine-mediated cascade strategy, which has been used to synthesize amino pyrazole thioether derivatives, could be adapted for this purpose. acs.orgrsc.org Such a reaction might involve a multi-component reaction of a hydrazine (B178648), a β-ketothiol, and a methylating agent, leading directly to the desired product in a highly atom-economical fashion.

Flow Chemistry Approaches for Continuous Production

Flow chemistry has emerged as a powerful tool for the synthesis of organic compounds, offering benefits such as improved safety, scalability, and reaction control. nih.govmdpi.comspringerprofessional.deuc.ptnoelresearchgroup.com The application of flow chemistry to the synthesis of this compound could enable its continuous and efficient production. A potential flow process could involve the packed-bed reactor system, using a solid-supported catalyst to facilitate the key bond-forming reactions. mdpi.com This approach would not only allow for the safe handling of potentially hazardous reagents but also for the straightforward purification and isolation of the final product.

Expansion of Catalytic Applications

The unique structural features of this compound, particularly the presence of both a pyrazole ring and a thiol group, make it a promising candidate for applications in catalysis, either as a ligand for metal complexes or as an organocatalyst.

Development of Highly Efficient and Recyclable Catalysts

Pyrazole-based ligands are known to form stable and catalytically active complexes with a variety of transition metals, including copper, cobalt, and manganese. research-nexus.netnih.govresearchgate.netrsc.org The thiol group in this compound provides an additional coordination site, potentially leading to the formation of highly stable and active catalysts. Future research could focus on synthesizing metal complexes of this ligand and evaluating their catalytic activity in various organic transformations, such as C-C coupling reactions and oxidation reactions. nih.govresearchgate.net Furthermore, the development of heterogeneous catalysts, where the pyrazole-thiol complex is immobilized on a solid support like Amberlyst-70 or bismuth on zirconium oxide, could lead to highly efficient and recyclable catalytic systems. researchgate.netnih.gov

Metal Potential Catalytic Application Recyclability Strategy
Copper(II)Oxidation of catechols to o-quinones. research-nexus.netImmobilization on a solid support.
Cobalt(II/III)Peroxidative oxidation of cyclohexane. nih.govHeterogenization of the complex.
ManganeseTransfer hydrogenation reactions. rsc.orgUse of magnetic nanoparticles as support.

New Reaction Discoveries Facilitated by the Compound as a Ligand or Organocatalyst

The bifunctional nature of this compound, possessing both Lewis basic nitrogen atoms and a potentially acidic thiol group, suggests its potential as an organocatalyst. Pyrazole-containing molecules have been investigated as organocatalysts for reactions like the Henry reaction. mjcce.org.mk Future research could explore the ability of this compound to catalyze a range of reactions, potentially leading to the discovery of new chemical transformations. For example, its ability to act as a hydrogen bond donor and acceptor could be exploited in asymmetric catalysis. nih.gov As a ligand, the unique electronic and steric properties imparted by the methyl and ethanethiol (B150549) substituents could lead to novel reactivity in metal-catalyzed reactions, expanding the toolkit of synthetic chemists. acs.org

Advanced Materials Development

The functional groups present in this compound make it a compelling candidate for the development of advanced materials. The thiol group offers a reactive handle for polymerization and surface modification, while the pyrazole moiety can impart desirable thermal, electronic, and coordination properties.

Integration into Smart Materials and Responsive Systems

Future research could focus on integrating this compound into smart materials that respond to external stimuli. The thiol group is known to participate in reversible disulfide bond formation under redox conditions, which could be exploited to create stimuli-responsive hydrogels or polymers. The pyrazole ring, with its nitrogen atoms, can act as a ligand for metal ions, suggesting the potential for developing metallo-polymers that respond to the presence of specific metals.

Table 1: Potential Stimuli-Responsive Systems Incorporating this compound

StimulusResponsive MechanismPotential Application
Redox Reversible disulfide bond formation via the thiol group.Drug delivery systems, sensors.
pH Protonation/deprotonation of the pyrazole ring.pH-sensitive membranes, smart coatings.
Metal Ions Coordination of metal ions to the pyrazole nitrogen atoms.Chemsensors, responsive optical materials.
Temperature Alteration of polymer solubility based on incorporated pyrazole units.Thermo-responsive actuators, smart textiles.

Exploration of Self-Healing Polymers and Supramolecular Assemblies

The thiol group is a key component in several self-healing polymer systems. Future investigations could explore the use of this compound in the design of self-healing materials through various mechanisms, such as thiol-ene click chemistry or disulfide exchange reactions researchgate.net. The pyrazole moiety can participate in hydrogen bonding and π-π stacking, which are crucial interactions for the formation of supramolecular assemblies and self-healing networks mdpi.com. The combination of the covalent reactivity of the thiol and the non-covalent interactions of the pyrazole could lead to robust and efficient self-healing systems.

Deepening Theoretical Understanding

Computational chemistry and machine learning are powerful tools to predict the properties and reactivity of novel compounds, guiding experimental efforts.

High-Level Computational Studies for Enhanced Mechanistic Insight

There is a significant opportunity to employ high-level computational methods, such as Density Functional Theory (DFT), to gain a deeper understanding of the chemical behavior of this compound. Such studies could elucidate reaction mechanisms involving the thiol and pyrazole groups, predict spectroscopic properties, and calculate electronic and structural parameters nih.govresearchgate.net. This theoretical groundwork would be invaluable for designing new synthetic routes and predicting the compound's performance in various applications. For instance, computational molecular docking studies are widely used for pyrazole derivatives to predict their biological activities semanticscholar.org.

Machine Learning Approaches for Property Prediction and Reaction Design

Machine learning (ML) models are increasingly used to predict the properties of molecules, accelerating the discovery of new materials and drugs researchgate.netnih.gov. Future work could involve developing quantitative structure-property relationship (QSPR) models for pyrazole-thiol derivatives, including this compound. These models, trained on existing experimental and computational data for related compounds, could predict properties such as solubility, reactivity, and biological activity nih.gov. ML could also aid in designing efficient synthetic routes by predicting reaction outcomes and optimizing conditions.

Table 2: Potential Applications of Machine Learning in the Study of this compound

Machine Learning ApplicationDescriptionPotential Impact
Property Prediction Development of QSPR models to predict physicochemical and biological properties.Rapid screening of derivatives for specific applications.
Reaction Optimization Algorithms to predict optimal reaction conditions (catalyst, solvent, temperature) for synthesis.Increased yield and reduced cost of synthesis.
Materials Design Inverse design models to propose novel structures based on this scaffold with desired material properties.Accelerated discovery of new advanced materials.
Spectra Prediction Prediction of NMR, IR, and other spectral data to aid in characterization.Faster confirmation of synthesized compounds.

Methodological Advancements in Analytical Chemistry

The development of robust analytical methods is crucial for the characterization and quantification of this compound and its derivatives. While standard techniques like NMR and mass spectrometry are applicable, the unique structure of the compound may necessitate the development of more specialized methods. For instance, new chromatographic methods could be developed for the separation and analysis of this compound in complex matrices. Furthermore, the thiol group's electrochemical activity could be exploited for the development of sensitive electrochemical sensors for its detection. The synthesis and characterization of pyrazole derivatives often rely on techniques such as NMR spectroscopy and mass spectrometry to confirm their structures nih.govzsmu.edu.ua.

Miniaturized and Automated Analytical Platforms

The development of miniaturized and automated analytical platforms, such as lab-on-a-chip (LOC) devices, offers significant advantages in terms of sample and reagent consumption, analysis speed, and portability. For a thiol-containing compound like this compound, these platforms could be engineered for high-throughput screening and sensitive detection. Future research in this area could focus on integrating this compound into microfluidic systems for various analytical purposes.

One promising avenue is the development of electrochemical sensors on a chip. The thiol group can be readily oxidized, providing a basis for sensitive amperometric detection. cnpem.br LOC devices with integrated electrodes could be designed to quantify the concentration of this compound in complex matrices. The pyrazole moiety, with its potential for coordination with metal ions, could also be exploited in the design of selective chemiresistors or ion-selective electrodes.

Furthermore, off-stoichiometry thiol-ene (OSTE) polymers are emerging as a valuable material for fabricating LOC devices, offering an alternative to polydimethylsiloxane (B3030410) (PDMS). nih.govhelsinki.fi Given the thiol group in this compound, its interaction with OSTE-based microfluidic channels could be investigated for novel sensing applications or controlled release systems. The table below outlines potential miniaturized analytical platforms that could be developed for this compound.

Platform TypeDetection PrinciplePotential ApplicationKey Advantages
Microfluidic Electrochemical Sensor Amperometric oxidation of the thiol groupQuantification in biological or environmental samplesHigh sensitivity, real-time analysis, low sample volume
Lab-on-a-Chip with Optical Detection Colorimetric or fluorometric reaction with thiol-specific probesHigh-throughput screening of reaction conditionsAutomation, parallel processing
OSTE-Based Microreactors Interaction with thiol-ene polymer matrixControlled release studies, reaction kineticsBiocompatibility, tunable mechanical properties

Real-Time Monitoring of Reactions and Processes

The ability to monitor chemical reactions in real-time is crucial for understanding reaction mechanisms, optimizing process parameters, and ensuring product quality. For this compound, future research could focus on developing and applying real-time monitoring techniques to both its synthesis and its subsequent reactions.

Flow chemistry platforms coupled with in-line analytical techniques such as spectroscopy (UV-Vis, IR, NMR) and mass spectrometry are powerful tools for real-time analysis. rsc.org The synthesis of pyrazole derivatives, for instance, has been studied using transient flow methods to elucidate complex reaction kinetics. rsc.org Similar approaches could be applied to the synthesis of this compound to gain deeper insights into its formation mechanism and to optimize yield and purity.

Furthermore, the reactivity of the thiol group makes it an excellent candidate for real-time monitoring of subsequent transformations. For example, its role in thiol-ene click chemistry reactions could be followed in real-time to study the kinetics of polymer functionalization or the formation of self-assembled monolayers. Techniques like benchtop NMR have been successfully used for real-time monitoring of cycloaddition reactions and could be adapted for reactions involving this compound. nih.gov

Interdisciplinary Research Synergies (Chemical Sciences Focus)

The bifunctional nature of this compound makes it a versatile building block for interdisciplinary research, particularly at the interface of inorganic and organic chemistry.

Integration with Organometallic Chemistry

Pyrazole derivatives are well-established ligands in coordination and organometallic chemistry, capable of forming stable complexes with a wide range of transition metals. nih.govnih.govresearchgate.netresearchgate.net The presence of both a pyrazole ring and a thiol group in this compound suggests its potential as a bidentate or bridging ligand. The soft sulfur donor of the thiol group, combined with the nitrogen donor of the pyrazole ring, could lead to the formation of novel organometallic complexes with interesting catalytic or material properties.

Future research could explore the coordination chemistry of this compound with various metal centers (e.g., palladium, platinum, gold, copper, zinc). The resulting complexes could be investigated for their catalytic activity in cross-coupling reactions, C-H activation, or polymerization catalysis. The thiol group's ability to bind to metal surfaces also suggests potential applications in the development of self-assembled monolayers on gold or other metallic substrates, leading to new functional materials.

Metal CenterPotential Coordination ModePotential Application of the Complex
Palladium(II)/Platinum(II) Bidentate (N, S)Catalysis (e.g., cross-coupling, hydrogenation)
Gold(I)/Gold(III) Monodentate (S) or Bidentate (N, S)Luminescent materials, medicinal chemistry
Copper(I)/Copper(II) Bridging or BidentateCatalysis, antimicrobial materials
Zinc(II)/Cadmium(II) Bidentate (N, S)Fluorescent sensors, coordination polymers

Exploration in Chemical Biology as Chemical Probes (not clinical)

The development of chemical probes is essential for elucidating biological processes at the molecular level. While this article excludes clinical applications, the potential of this compound as a chemical probe for fundamental research in chemical biology is noteworthy. The thiol group is known to react with specific biological functionalities, and the pyrazole moiety can be further functionalized with reporter groups such as fluorophores.

Future research could focus on designing and synthesizing derivatives of this compound that can act as selective probes for detecting specific enzymes or reactive oxygen species in cellular environments. For instance, the thiol group could be used to target cysteine residues in proteins, while the pyrazole core could be modified to modulate the probe's solubility, cell permeability, and spectroscopic properties.

Contributions to Flavor Chemistry (if applicable to the compound's structure, focusing on chemical aspects)

Volatile sulfur compounds are known to be significant contributors to the aroma and flavor of many foods and beverages, often possessing very low odor thresholds. adv-bio.comresearchgate.netnih.govmdpi.com The presence of a thiol group in this compound suggests its potential as a precursor or a direct contributor to flavor profiles. Sulfur-containing pyrazoles are known to have interesting biological and chemical properties. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 1-(1-methyl-1H-pyrazol-4-yl)ethane-1-thiol, and how can reaction conditions be tailored to maximize yield and purity?

The synthesis of this compound typically involves oxidation or substitution reactions. For example, manganese(IV) oxide in dichloromethane at 0–20°C can oxidize 1-(1-methyl-1H-pyrazol-4-yl)ethanol to the corresponding thiol derivative with 91% yield . Key considerations include:

  • Catalyst activation : Pre-treatment of MnO₂ to enhance surface reactivity.
  • Solvent choice : Dichloromethane ensures solubility of intermediates.
  • Temperature control : Maintaining ≤20°C minimizes side reactions.
  • Purification : Column chromatography or recrystallization improves purity.

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are critical:

  • ¹H/¹³C NMR : Confirms regiochemistry of the pyrazole ring and thiol group (e.g., δ ~1.5 ppm for methyl groups, δ ~2.5 ppm for thiol protons) .
  • GC-MS : Validates molecular weight (e.g., m/z 169 for [M+H]⁺) and detects impurities .
  • Elemental analysis : Ensures stoichiometric consistency (C, H, N, S).

Q. What are the key considerations for designing stability studies of this compound under varying pH and temperature?

  • pH dependence : Thiols oxidize readily in basic conditions; use buffered solutions (pH 4–7) to stabilize the -SH group .
  • Temperature : Conduct accelerated degradation studies at 40–60°C to model long-term storage.
  • Light exposure : Store in amber vials to prevent UV-induced radical reactions.

Advanced Research Questions

Q. How does the thiol group in this compound facilitate covalent modifications of cysteine residues in target proteins?

The thiol (-SH) group acts as a nucleophile, forming disulfide bonds or thioether linkages with cysteine residues. Experimental validation includes:

  • Kinetic assays : Measure binding rates via stopped-flow spectroscopy.
  • X-ray crystallography : Resolve covalent adducts in enzyme active sites (e.g., using SHELXL for refinement ).
  • Mass spectrometry : Identify protein-thiol conjugates (e.g., +78 Da shift for cysteine adducts) .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic sites .
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., dichloromethane vs. ethanol).
  • Empirical validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Q. How can researchers resolve contradictions in reported biological activities of thiol derivatives through structure-activity relationship (SAR) studies?

Compound Modification Biological Activity
Target compound-SH group at C1Antimicrobial (IC₅₀: 12 μM)
1-(2-Fluorophenyl) analogFluorine at C2Reduced activity (IC₅₀: 45 μM)
1-(4-Chlorophenyl) analogChlorine at C4Enhanced binding (IC₅₀: 8 μM)

Q. Key SAR insights :

  • Electron-withdrawing substituents (e.g., Cl) enhance thiol reactivity.
  • Steric hindrance from methyl groups on pyrazole reduces target affinity .

Q. Methodological Recommendations

  • Synthetic optimization : Use continuous flow reactors to scale reactions while maintaining yield .
  • Biological assays : Pair SPR (surface plasmon resonance) with ITC (isothermal titration calorimetry) to quantify binding thermodynamics.
  • Data reconciliation : Apply multivariate analysis (e.g., PCA) to resolve conflicting bioactivity datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.